1-methylcyclobutan-1-ol
Description
The exact mass of the compound 1-Methylcyclobutanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(6)3-2-4-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWVUKFABWSFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173934 | |
| Record name | 1-Methylcyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20117-47-9 | |
| Record name | 1-Methylcyclobutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020117479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methylcyclobutan-1-ol from Cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-methylcyclobutan-1-ol from cyclobutanone (B123998). The primary method detailed is the nucleophilic addition of a methyl group to the carbonyl carbon of cyclobutanone using a Grignard reagent, a highly effective and widely used transformation in organic synthesis.
Reaction Overview
The synthesis of this compound from cyclobutanone is most commonly achieved through a Grignard reaction.[1][2] This reaction involves the treatment of cyclobutanone with a methylmagnesium halide, typically methylmagnesium bromide (CH₃MgBr), in an ethereal solvent. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclobutanone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound, a tertiary alcohol.[3][4] Organolithium reagents can also be used for similar transformations.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from cyclobutanone via the Grignard reaction.
| Parameter | Value | Reference |
| Starting Material | Cyclobutanone | [6] |
| Reagent | Methylmagnesium Bromide (3M in diethyl ether) | [6] |
| Solvent | Diethyl ether | [6] |
| Reaction Temperature | 0 °C | [6] |
| Reaction Time | 3 hours | [6] |
| Molar Ratio (Cyclobutanone:MeMgBr) | 1:2 | [6] |
| Yield | 99% | [6] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature procedures.[6]
Materials:
-
Cyclobutanone (5 g, 71.3 mmol)
-
Methylmagnesium bromide (3M solution in diethyl ether, 47.6 mL, 143 mmol)
-
Diethyl ether (400 mL)
-
1N Hydrochloric acid (cooled)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
A solution of cyclobutanone (5 g, 71.3 mmol) in diethyl ether (400 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled to 0 °C in an ice bath.
-
The methylmagnesium bromide solution (47.6 mL, 143 mmol) is added dropwise to the stirred cyclobutanone solution at 0 °C.
-
The resulting mixture is stirred for 3 hours at 0 °C.
-
After the reaction is complete, the mixture is carefully poured over cooled 1N hydrochloric acid for quenching and to dissolve the magnesium salts.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford this compound as a colorless oil (6.1 g, 70.8 mmol, 99% yield).[6]
Purification: While the crude product is often of high purity, purification can be achieved by distillation if necessary.[7]
Visualizations
Reaction Mechanism:
Caption: The reaction mechanism for the Grignard synthesis of this compound.
Experimental Workflow:
Caption: A step-by-step workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
physical properties of 1-methylcyclobutan-1-ol
An In-depth Technical Guide to the Physical Properties of 1-methylcyclobutan-1-ol
Introduction
This compound is a saturated cyclic alcohol with the molecular formula C₅H₁₀O.[1][2] Its structure features a four-membered cyclobutane (B1203170) ring, with a methyl group and a hydroxyl group attached to the same carbon atom.[1] This unique arrangement makes it a tertiary alcohol and a subject of interest in various chemical research and industrial applications.[2][3][4] It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals, and is also utilized as a solvent in organic reactions.[1] The compound is typically a colorless liquid with a distinct odor.[2]
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are influenced by its molecular structure, particularly the presence of the hydroxyl group which allows for hydrogen bonding.[2]
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O | [1][5][6] |
| Molecular Weight | 86.13 g/mol | [1][7] |
| CAS Number | 20117-47-9 | [1][5][6] |
| Appearance | Colorless liquid | [2][8] |
| Boiling Point | 111.3 - 120 °C | [5][6][8] |
| Density | 0.902 - 0.997 g/cm³ | [5][6][8] |
| Flash Point | 33.7 °C | [5] |
| Refractive Index | 1.482 | [5] |
| Vapor Pressure | 11.9 mmHg at 25°C | [5] |
| Solubility | Limited solubility in water; soluble in organic solvents.[2] | [2] |
| pKa | 15.38 ± 0.20 (Predicted) | [8] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Grignard reaction, starting from cyclobutanone (B123998) and methylmagnesium bromide.[9]
Procedure: [9]
-
A solution of cyclobutanone (5 g, 71.3 mmol) in diethyl ether (400 mL) is cooled to 0°C in an ice bath.
-
To this solution, 3M methylmagnesium bromide in diethyl ether (47.6 mL, 143 mmol) is added dropwise.
-
The resulting mixture is stirred for 3 hours at 0°C.
-
The reaction mixture is then poured over cooled 1N HCl.
-
The product is extracted twice with diethyl ether.
-
The combined ether extracts are dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated to yield this compound as a colorless oil.
Determination of Physical Properties
The following are general experimental protocols that can be used to determine the .
a) Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus. The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point.
b) Density Measurement: A pycnometer or a hydrometer can be used to determine the density of the liquid. The mass of a known volume of the substance is measured, and the density is calculated by dividing the mass by the volume.
c) Refractive Index Measurement: An Abbe refractometer is typically used to measure the refractive index. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument.
-
Place 2.0 mL of water in a small test tube.
-
Add this compound dropwise, shaking the mixture after each drop.
-
Observe the number of drops required for the alcohol to no longer dissolve, indicating its solubility limit.
-
Repeat the procedure with an organic solvent like ethanol (B145695) or acetone (B3395972) to observe its solubility.
e) Classification as a Tertiary Alcohol (Lucas Test): [3][4][11] As a tertiary alcohol, this compound is expected to react rapidly with the Lucas reagent (concentrated HCl and ZnCl₂).
-
Place 1 mL of the Lucas reagent in a test tube.
-
Add 4-5 drops of this compound.
-
Shake the tube and observe the reaction.
-
A tertiary alcohol will react almost immediately, forming an insoluble alkyl chloride, which results in a cloudy mixture or a distinct second layer.[4][11]
f) Oxidation Test (Chromic Acid Test): [4][11][12] Tertiary alcohols are resistant to oxidation under mild conditions.
-
Place 1 mL of acetone and 5 drops of this compound in a test tube.
-
Add 1-2 drops of the chromic acid solution (Jones reagent).
-
Observe any color change.
-
A primary or secondary alcohol would be oxidized, causing the orange color of the Cr⁶⁺ to change to a blue-green color of Cr³⁺.[11] For a tertiary alcohol like this compound, no reaction and no color change are expected.[4]
Molecular Structure and Property Relationships
The are directly related to its molecular structure. The following diagram illustrates these relationships.
Caption: Relationship between the molecular structure of this compound and its physical properties.
References
- 1. Buy this compound | 20117-47-9 [smolecule.com]
- 2. CAS 20117-47-9: 1-methylcyclobutanol | CymitQuimica [cymitquimica.com]
- 3. studylib.net [studylib.net]
- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. This compound | CAS#:20117-47-9 | Chemsrc [chemsrc.com]
- 6. chembk.com [chembk.com]
- 7. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methylcyclobutanol CAS#: 20117-47-9 [m.chemicalbook.com]
- 9. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]
- 10. tsfx.edu.au [tsfx.edu.au]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Data Interpretation of 1-Methylcyclobutan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data for 1-methylcyclobutan-1-ol, a key building block in organic synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding of its structural characterization.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.1 - 2.3 | Multiplet | 2H | Cyclobutyl C-H (α to -OH) |
| ~1.8 - 2.0 | Multiplet | 2H | Cyclobutyl C-H (α to -OH) |
| ~1.5 - 1.7 | Multiplet | 2H | Cyclobutyl C-H (β to -OH) |
| 1.45 | Singlet | 3H | Methyl (CH₃) |
| Variable (broad) | Singlet | 1H | Hydroxyl (OH) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~70-75 | Quaternary | C-OH |
| ~35-40 | Secondary | CH₂ (Cyclobutyl) |
| ~25-30 | Tertiary | CH (Cyclobutyl) |
| ~10-15 | Primary | CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 2980 - 2850 | Strong | C-H Stretch | Alkane |
| ~1450 | Medium | C-H Bend | Alkane |
| ~1190 | Strong | C-O Stretch | Tertiary Alcohol |
Mass Spectrometry (MS)
| m/z | Relative Abundance | Fragment Ion |
| 86 | Moderate | [M]⁺ (Molecular Ion) |
| 71 | High | [M - CH₃]⁺ |
| 58 | High | [M - C₂H₄]⁺ |
| 43 | Very High | [C₃H₇]⁺ or [CH₃CO]⁺ |
Spectroscopic Interpretation and Structural Elucidation
The spectroscopic data presented above provides a clear and consistent picture of the molecular structure of this compound.
NMR Spectroscopy Analysis
The ¹H NMR spectrum is characterized by a singlet for the methyl protons and a series of multiplets for the cyclobutyl ring protons. The broad singlet for the hydroxyl proton is a classic feature and its chemical shift can vary depending on concentration and solvent. The ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule: the quaternary carbon attached to the hydroxyl group, the two non-equivalent methylene (B1212753) carbons of the cyclobutane (B1203170) ring, and the methyl carbon.
Infrared Spectroscopy Analysis
The IR spectrum is dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The presence of strong C-H stretching absorptions just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. A strong band around 1190 cm⁻¹ is indicative of the C-O stretching vibration of a tertiary alcohol.
Mass Spectrometry Analysis
The electron ionization (EI) mass spectrum of this compound typically shows a detectable molecular ion peak at m/z 86. The fragmentation pattern is consistent with the structure of a tertiary alcohol. Common fragmentation pathways include the loss of a methyl group to form a stable tertiary carbocation at m/z 71, and the loss of ethene via a ring-opening mechanism, leading to a prominent peak at m/z 58. The base peak is often observed at m/z 43, which can be attributed to the isopropyl cation or the acetyl cation, formed through further fragmentation.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Cap the tube and gently invert to ensure thorough mixing.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on sample concentration.
-
Spectral Width: 0-220 ppm.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
GC-MS Conditions:
-
Gas Chromatograph: Standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection Mode: Split or splitless injection, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Mass Spectrometer: Quadrupole or ion trap mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 1-2 scans/second.
Visualizing Spectroscopic Relationships
The following diagrams illustrate the logical connections between the spectroscopic data and the molecular structure of this compound.
Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Key fragmentation pathways of this compound observed in Electron Ionization Mass Spectrometry.
Caption: Correlation of the molecular structure of this compound with its characteristic ¹H and ¹³C NMR signals.
An In-depth Technical Guide on the Reactivity and Stability of 1-Methylcyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclobutan-1-ol is a saturated cyclic tertiary alcohol characterized by a four-membered carbocyclic ring. Its structure presents a unique combination of inherent ring strain and the reactivity of a tertiary alcohol, making its chemical behavior a subject of significant interest in organic synthesis and medicinal chemistry. The high ring strain energy of the cyclobutane (B1203170) moiety is a dominant factor, predisposing the molecule to rearrangements and ring-opening reactions, particularly under acidic conditions. This guide provides a comprehensive analysis of the reactivity and stability of this compound, summarizing its physical and chemical properties, synthesis, and key transformations. Detailed experimental protocols for its synthesis and characteristic reactions are provided, alongside mechanistic diagrams to illustrate the underlying chemical pathways.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O | [2] |
| Molecular Weight | 86.13 g/mol | [2] |
| CAS Number | 20117-47-9 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 117-120 °C | [3] |
| Density | 0.902 g/cm³ | [3] |
| pKa | 15.38 ± 0.20 (Predicted) | [3] |
| Solubility | Soluble in organic solvents, limited in water | [1] |
Stability Profile
The stability of this compound is intrinsically linked to the significant strain energy of the cyclobutane ring, which is approximately 26.3 kcal/mol. This high degree of strain makes the molecule susceptible to reactions that lead to more stable, less strained ring systems.[4]
-
Acidic Conditions : The molecule is highly unstable under acidic conditions. The tertiary alcohol is readily protonated, leading to the formation of a tertiary carbocation. This intermediate is the gateway to rapid dehydration and, most notably, ring expansion rearrangements to form more stable five-membered ring structures.[4][5]
-
Basic Conditions : this compound is significantly more stable under basic conditions. The reaction pathways initiated by protonation are not accessible, preventing carbocation formation and subsequent rearrangements.[6]
-
Oxidative Stability : As a tertiary alcohol, this compound lacks a hydrogen atom on the carbon bearing the hydroxyl group. Consequently, it is resistant to oxidation by common chromium-based reagents like Pyridinium Chlorochromate (PCC) under standard anhydrous conditions.[7][8] Oxidation would necessitate the cleavage of a carbon-carbon bond, which requires more forceful oxidizing agents and conditions.
Synthesis and Reactivity
Synthesis
The most common and high-yielding synthesis of this compound is through the Grignard reaction, where cyclobutanone (B123998) is treated with a methylmagnesium halide.[1]
-
Reaction Setup : Dissolve cyclobutanone (5 g, 71.3 mmol) in anhydrous diethyl ether (400 mL) in a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Grignard Addition : Add methylmagnesium bromide (3M solution in diethyl ether, 47.6 mL, 143 mmol) dropwise to the stirred solution at 0°C over 30 minutes.
-
Reaction : Stir the resulting mixture at 0°C for 3 hours.
-
Work-up : Carefully pour the reaction mixture into a beaker containing cooled 1N HCl (200 mL).
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether (100 mL each).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield this compound as a colorless oil (Yield: 6.1 g, 99%).
Key Reactions
The most significant reaction of this compound is its acid-catalyzed dehydration. This E1 reaction proceeds through a tertiary carbocation intermediate. Due to the inherent strain of the four-membered ring, this carbocation readily undergoes a ring-expansion rearrangement to form a more stable secondary cyclopentyl carbocation, which quickly rearranges to a tertiary cyclopentyl carbocation. Subsequent elimination of a proton leads to 1-methylcyclopentene (B36725) as the major product, a thermodynamically favorable transformation that relieves ring strain.[4][5][9]
This is a general protocol based on typical procedures for alcohol dehydration and rearrangement.[4][10]
-
Reaction Setup : Place this compound (1 equivalent) in a round-bottom flask equipped with a distillation head, condenser, and receiving flask.
-
Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
-
Reaction/Distillation : Heat the mixture. The lower-boiling alkene products will distill as they are formed, driving the equilibrium toward the products (Le Châtelier's principle).
-
Work-up : Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify by fractional distillation if necessary to separate any isomeric byproducts.
| Catalyst/Conditions | Major Product(s) | Reference(s) |
| H⁺, Heat (e.g., H₂SO₄) | 1-Methylcyclopentene (via ring expansion) | [4][11][12] |
As a tertiary alcohol, this compound is resistant to oxidation under mild conditions that typically oxidize primary and secondary alcohols. Reagents like Pyridinium Chlorochromate (PCC) do not react because there is no hydrogen atom on the carbinol carbon to be removed in the elimination step of the oxidation mechanism.[7][13] This stability towards mild oxidants is a key characteristic differentiating it from other alcohol classes.
Applications in Drug Development and Synthesis
The cyclobutane motif is increasingly utilized in medicinal chemistry to introduce conformational rigidity, improve metabolic stability, and serve as a versatile scaffold.[4] this compound, with its tertiary alcohol functional group, serves as a valuable building block. Its propensity for ring expansion can be strategically employed to synthesize substituted cyclopentane (B165970) and cyclopentene (B43876) derivatives, which are common core structures in many biologically active molecules. The stability of the cyclobutane ring under basic and mild oxidative conditions allows for selective chemical manipulation at other parts of a molecule without disturbing the core scaffold.
Conclusion
The chemistry of this compound is dominated by the high ring strain of its four-membered ring. This inherent instability is most pronounced under acidic conditions, where the molecule readily undergoes a thermodynamically favorable ring expansion to form a five-membered ring system. Conversely, it exhibits notable stability under basic and mild oxidative conditions. This predictable, condition-dependent reactivity makes this compound a useful and intriguing substrate for synthetic chemists and a potentially valuable building block for constructing complex molecular architectures in the field of drug development. A thorough understanding of its stability and reactivity profile is crucial for its effective application in research and development.
References
- 1. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Question: Identify the major product (A) formed when the given cyclobutan.. [askfilo.com]
- 5. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. docsity.com [docsity.com]
- 11. homework.study.com [homework.study.com]
- 12. shaalaa.com [shaalaa.com]
- 13. nbinno.com [nbinno.com]
The Formation of 1-Methylcyclobutan-1-ol: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclobutan-1-ol, a tertiary alcohol with a strained cyclobutane (B1203170) ring, serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its unique structural properties make it a point of interest for both synthetic applications and theoretical studies.[1][2] This technical guide provides a comprehensive overview of the primary mechanisms governing the formation of this compound, with a focus on the widely employed Grignard reaction. Alternative synthetic routes, including acid-catalyzed hydration of 1-methylcyclobutene, are also discussed. Furthermore, this document delves into the theoretical underpinnings of the cyclobutane ring's reactivity, including computational insights into biradical formation mechanisms. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate a thorough understanding for researchers in drug development and organic synthesis.
Primary Synthesis Route: The Grignard Reaction
The most prevalent and efficient method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a methylmagnesium halide (typically methylmagnesium bromide, MeMgBr) to cyclobutanone (B123998).[3][4] This reaction is a cornerstone of carbon-carbon bond formation and is particularly effective for producing tertiary alcohols.[5]
The Core Mechanism
The Grignard synthesis of this compound proceeds through a two-step mechanism:
-
Nucleophilic Attack: The highly polar carbon-magnesium bond in the Grignard reagent renders the methyl group nucleophilic. This nucleophilic methyl group attacks the electrophilic carbonyl carbon of cyclobutanone. The pi-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.
-
Protonation: The magnesium alkoxide intermediate is then subjected to an acidic workup (e.g., with dilute HCl or NH4Cl) to protonate the alkoxide, yielding the final product, this compound, and a magnesium salt.
Caption: The Grignard reaction mechanism for the synthesis of this compound.
Quantitative Data
The Grignard reaction is known for its high efficiency in producing this compound.
| Parameter | Value | Reference |
| Yield | 99% | [3] |
| Starting Material | Cyclobutanone | [3] |
| Reagent | 3M Methylmagnesium Bromide in Diethyl Ether | [3] |
| Reaction Time | 3 hours | [3] |
| Reaction Temperature | 0 °C | [3] |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is adapted from established literature procedures.[3]
Materials:
-
Cyclobutanone (5 g, 71.3 mmol)
-
3M Methylmagnesium bromide in diethyl ether (47.6 mL, 143 mmol)
-
Diethyl ether (anhydrous, 400 mL)
-
1N Hydrochloric acid (cooled)
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask (1 L)
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of cyclobutanone (5 g, 71.3 mmol) in anhydrous diethyl ether (400 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0 °C using an ice bath.
-
Add the 3M solution of methylmagnesium bromide in diethyl ether (47.6 mL, 143 mmol) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, stir the resulting mixture for 3 hours at 0 °C.
-
Pour the reaction mixture over cooled 1N HCl to quench the reaction.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to afford this compound as a colorless oil (6.1 g, 70.8 mmol, 99% yield).
Alternative Synthetic Route: Acid-Catalyzed Hydration of 1-Methylcyclobutene
An alternative pathway to this compound involves the acid-catalyzed hydration of 1-methylcyclobutene.[6] This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.
Mechanism of Acid-Catalyzed Hydration
The mechanism proceeds in three key steps:
-
Protonation of the Alkene: The double bond of 1-methylcyclobutene is protonated by a strong acid (e.g., H₃O⁺), leading to the formation of a stable tertiary carbocation.[6]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation, forming a protonated alcohol (oxonium ion).[6]
-
Deprotonation: Another water molecule acts as a base to deprotonate the oxonium ion, yielding this compound and regenerating the acid catalyst.[6]
Caption: Acid-catalyzed hydration of 1-methylcyclobutene to form this compound.
Other Potential Formation Pathways
While the Grignard reaction and acid-catalyzed hydration are well-documented, other synthetic strategies could potentially yield this compound.
-
Reduction of 1-Methylcyclobutanone: The reduction of 1-methylcyclobutanone using reducing agents like sodium borohydride (B1222165) (NaBH₄) would yield this compound.[2]
-
Direct Alkylation: It is conceivable that this compound could be formed through the direct alkylation of a suitable cyclobutane derivative with a methyl halide.[2]
-
Intramolecular Cyclization: The formation of the cyclobutane ring could also be achieved through intramolecular cyclization of a suitably functionalized open-chain precursor.
Theoretical Considerations: Biradical Formation Mechanisms
Computational studies on this compound and related cyclobutane structures have explored the potential for biradical intermediates.[1] The inherent ring strain of the cyclobutane system makes it susceptible to homolytic cleavage of its carbon-carbon bonds.[1]
The most energetically favorable pathway for the formation of a 1,4-diradical species is through the homolytic cleavage of the C1-C2 or C1-C4 bond of the cyclobutane ring.[1] These biradical intermediates are calculated to have significant stability, with lifetimes potentially reaching up to 500 femtoseconds under specific conditions.[1] While not a synthetic pathway in the traditional sense, understanding these biradical mechanisms is crucial for predicting the thermal and photochemical reactivity of this compound and its derivatives.
Caption: Conceptual pathway for the formation of a 1,4-diradical intermediate from this compound.
Conclusion
The formation of this compound is predominantly achieved through the highly efficient Grignard reaction between cyclobutanone and a methylmagnesium halide. An alternative, mechanistically distinct route is the acid-catalyzed hydration of 1-methylcyclobutene. Theoretical investigations into the stability and reactivity of the cyclobutane ring highlight the potential for biradical intermediates, which provides a deeper understanding of the molecule's intrinsic properties. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide offer a comprehensive resource for chemists engaged in the synthesis and application of this important chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 20117-47-9 [smolecule.com]
- 3. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Question Please draw the mechanism and product of the following reaction.. [askfilo.com]
A Technical Guide to 1-Methylcyclobutan-1-ol: Synthesis, Properties, and Applications in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-methylcyclobutan-1-ol, a unique saturated cyclic alcohol. The document details its chemical identity, physical and chemical properties, a comprehensive experimental protocol for its synthesis, and explores its potential applications, particularly as a building block in organic synthesis and its relevance to drug discovery through the broader context of cyclobutane-containing molecules.
Chemical Identity and Molecular Structure
This compound is an organic compound featuring a four-membered cyclobutane (B1203170) ring with a methyl group and a hydroxyl group attached to the same carbon atom.[1] Its unique structure, combining a strained ring system with a tertiary alcohol, makes it a point of interest for various chemical transformations.
Molecular Identifiers:
| Identifier | Value |
| CAS Number | 20117-47-9[1][2] |
| Molecular Formula | C₅H₁₀O[1][2] |
| IUPAC Name | This compound[2] |
| SMILES | CC1(CCC1)O[2] |
| InChI | InChI=1S/C5H10O/c1-5(6)3-2-4-5/h6H,2-4H2,1H3[2] |
| InChIKey | DQWVUKFABWSFJD-UHFFFAOYSA-N[2] |
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, application in reactions, and for analytical purposes.
Physicochemical Properties:
| Property | Value |
| Molecular Weight | 86.13 g/mol [2] |
| Appearance | Colorless oil[3] |
| Boiling Point | 117-120 °C |
| Density | 0.902 g/cm³ |
| pKa (Predicted) | 15.38 ± 0.20 |
| Storage Temperature | 2-8°C |
Synthesis of this compound
Several synthetic routes to this compound have been developed, including the direct alkylation of cyclobutane derivatives and the reduction of 1-methylcyclobutanone.[1] A common and effective laboratory-scale synthesis involves the Grignard reaction between cyclobutanone (B123998) and methylmagnesium bromide.[3]
Experimental Protocol: Grignard Reaction
This section details the experimental procedure for the synthesis of this compound from cyclobutanone.
Materials:
-
Cyclobutanone (5 g, 71.3 mmol)
-
3M Methylmagnesium bromide (MeMgBr) in diethyl ether (47.6 mL, 143 mmol)
-
Diethyl ether (400 mL)
-
1N Hydrochloric acid (HCl), cooled
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A solution of cyclobutanone (5 g, 71.3 mmol) in diethyl ether (400 mL) is prepared in a suitable reaction vessel and cooled to 0°C in an ice bath.
-
3M MeMgBr in diethyl ether (47.6 mL, 143 mmol) is added dropwise to the cooled solution.
-
The resulting mixture is stirred at 0°C for 3 hours.
-
After the reaction is complete, the mixture is carefully poured over cooled 1N HCl for quenching.
-
The product is extracted twice with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄).
-
The dried solution is filtered, and the solvent is removed under reduced pressure to yield this compound as a colorless oil (6.1 g, 70.8 mmol, 99% yield).[3]
¹H NMR Data (500MHz, CDCl₃): δ 2.17 - 1.97 (m, 4H), 1.90 - 1.67 (m, 2H), 1.61 - 1.47 (m, 1H), 1.39 (t, J=0.8 Hz, 3H).[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Chemical Reactions and Reactivity
The presence of the hydroxyl group and the strained cyclobutane ring dictates the reactivity of this compound. It can undergo typical alcohol reactions such as:
-
Oxidation: The tertiary alcohol can be oxidized to the corresponding ketone, 1-methylcyclobutanone, using appropriate oxidizing agents.
-
Substitution: Nucleophilic substitution reactions can occur at the carbon bearing the hydroxyl group, often preceded by protonation of the hydroxyl group to form a good leaving group (water).
-
Reduction: While the alcohol itself is not readily reduced, it can be converted to other functional groups that can undergo reduction.
Applications in Drug Discovery and Development
While specific applications of this compound in marketed drugs are not prevalent, its structural motif, the cyclobutane ring, is of increasing interest in medicinal chemistry. Cyclobutane derivatives are recognized for their ability to introduce conformational rigidity, improve metabolic stability, and act as bioisosteres for other groups.
The incorporation of cyclobutane rings in drug candidates can offer several advantages:
-
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule in a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.
-
Metabolic Stability: The replacement of metabolically labile groups with a cyclobutane moiety can enhance the metabolic stability of a drug candidate, leading to an improved pharmacokinetic profile.
-
Pharmacophore Scaffolding: The three-dimensional nature of the cyclobutane ring can serve as a scaffold to orient pharmacophoric groups in a desired spatial arrangement.
Derivatives of methylcyclobutane (B3344168) have been investigated as Janus Kinase (JAK) inhibitors, highlighting the potential of this scaffold in developing therapies for immune-related diseases and cancer.[4][5] this compound, as a readily accessible building block, can serve as a starting point for the synthesis of more complex cyclobutane derivatives for screening in drug discovery programs.
Logical Relationship of Cyclobutane Scaffolds in Drug Design
References
- 1. Buy this compound | 20117-47-9 [smolecule.com]
- 2. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]
- 4. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 5. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
Solubility of 1-Methylcyclobutan-1-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-methylcyclobutan-1-ol. While specific quantitative solubility data for this compound is not prevalent in publicly accessible literature, this document outlines its predicted solubility profile based on fundamental chemical principles. A detailed experimental protocol for the precise gravimetric determination of its solubility is provided, intended to guide researchers in generating empirical data. This guide serves as a foundational resource for professionals in drug development, chemical synthesis, and formulation science who may utilize this compound as a reactant, intermediate, or solvent.
Introduction to this compound
This compound (CAS No: 20117-47-9) is a tertiary alcohol with the molecular formula C₅H₁₀O.[1][2][3] Its structure consists of a four-membered cyclobutane (B1203170) ring with a methyl group and a hydroxyl group attached to the same carbon atom. The presence of the polar hydroxyl (-OH) group allows the molecule to act as a hydrogen bond donor and acceptor, while the compact cyclobutane ring and methyl group constitute its nonpolar hydrocarbon portion. This amphiphilic nature governs its solubility in various organic solvents, a critical parameter for its application in synthesis, purification, and formulation. Understanding its solubility is essential for designing reaction conditions, developing purification strategies, and creating stable formulations.
Predicted Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.[4] The molecular structure of this compound, featuring both polar and nonpolar regions, suggests a varied solubility profile.
-
Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): this compound is expected to be highly soluble or miscible in short-chain alcohols. The hydroxyl groups of both the solute and the solvent can form strong hydrogen bonds, leading to favorable intermolecular interactions.[5][6]
-
Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): High solubility is anticipated in these solvents. While these solvents cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors allow for strong dipole-dipole interactions with the hydroxyl group of this compound.
-
Nonpolar Solvents (e.g., Hexane (B92381), Toluene): Solubility in nonpolar solvents is expected to be limited. The nonpolar hydrocarbon moiety of this compound will interact favorably with nonpolar solvents through London dispersion forces. However, the energy required to break the strong hydrogen bonds between the alcohol molecules without compensation from strong solute-solvent interactions will limit its solubility.[6] For the similar but less sterically hindered compound, cyclobutanol, solubility in hexane is typically less than 1 g per 100 mL, while in the more polarizable toluene, it is slightly higher.[6] A similar trend is expected for this compound.
Quantitative Solubility Data
As of the date of this publication, specific, experimentally determined quantitative solubility data for this compound across a range of organic solvents and temperatures is not widely available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with empirical data.
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Solubility ( g/100 g solvent) | Reference |
| e.g., Toluene | e.g., 298.15 | Data Not Available | Data Not Available | [Insert Citation] |
| e.g., Hexane | e.g., 298.15 | Data Not Available | Data Not Available | [Insert Citation] |
| e.g., Acetone | e.g., 298.15 | Data Not Available | Data Not Available | [Insert Citation] |
| e.g., Ethanol | e.g., 298.15 | Data Not Available | Data Not Available | [Insert Citation] |
Experimental Protocol: Isothermal Saturation Method
The following section details a standard gravimetric method for determining the solubility of this compound in an organic solvent at a constant temperature. This method is reliable and commonly used for generating precise solubility data.
4.1. Materials and Equipment
-
This compound (solute, >99% purity)
-
Selected organic solvent (analytical grade)
-
Jacketed glass equilibrium vessel or sealed vials
-
Thermostatic water bath with temperature control (±0.1 K)
-
Magnetic stirrer and stir bars
-
Analytical balance (±0.0001 g)
-
Syringes and syringe filters (PTFE, 0.45 µm)
-
Drying oven or vacuum oven
-
Gas chromatograph (GC) or other suitable analytical instrument for composition analysis (optional, for verification)
4.2. Procedure
-
Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in the equilibrium vessel. The presence of undissolved solute is crucial to ensure saturation.
-
Equilibration: Seal the vessel to prevent solvent evaporation. Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process. Allow the mixture to equilibrate for a minimum of 24 hours to ensure that saturation is reached.
-
Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours, maintaining the constant temperature. This ensures a clear supernatant saturated solution.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling. Immediately pass the sample through a syringe filter into a pre-weighed vial.
-
Gravimetric Analysis: Weigh the vial containing the saturated solution to determine the total mass of the solution.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60°C). A vacuum oven can be used for lower boiling points. Dry to a constant mass.
-
Data Calculation:
-
Mass of solute = (Mass of vial + dried solute) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100
-
Experimental Workflow Visualization
The logical flow of the isothermal saturation method for solubility determination is illustrated below.
Caption: Workflow for determining solubility via the isothermal saturation method.
References
- 1. 1-Methylcyclobutanol [webbook.nist.gov]
- 2. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylcyclobutanol [webbook.nist.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. scribd.com [scribd.com]
- 6. What is the solubility of Cyclobutanol in different organic solvents? - Blog [btcpharmtech.com]
An In-depth Technical Guide on the Electronic Structure and Conformational Analysis of 1-Methylcyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclobutan-1-ol, a substituted cyclobutane (B1203170), presents a compelling case study in the interplay of ring strain, steric hindrance, and electronic effects that govern its molecular conformation and reactivity. Understanding the three-dimensional structure and electronic landscape of this molecule is crucial for its application as a building block in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the electronic structure and conformational preferences of this compound, integrating theoretical data with established experimental protocols. The inherent ring strain of the cyclobutane moiety, coupled with the stereoelectronic influence of the methyl and hydroxyl substituents, gives rise to a dynamic conformational equilibrium. This document summarizes key quantitative data, outlines detailed methodologies for its investigation, and provides visual representations of its structural dynamics to serve as a valuable resource for researchers in the field.
Introduction
The cyclobutane ring, a four-membered carbocycle, is a recurring motif in numerous biologically active molecules and functional materials. Its inherent ring strain, a consequence of deviations from ideal bond angles and torsional strain, imparts unique chemical and physical properties.[1] The substitution pattern on the cyclobutane ring significantly influences its conformational preferences and, consequently, its interactions with biological targets or its performance in material applications.
This compound is a tertiary alcohol featuring a cyclobutane ring with a methyl and a hydroxyl group attached to the same carbon atom.[2] This substitution pattern introduces several key factors that dictate its three-dimensional structure: the puckering of the cyclobutane ring to alleviate torsional strain, the steric demands of the methyl group, and the electronic influence of the hydroxyl group, including its capacity for hydrogen bonding. A thorough understanding of the conformational landscape and electronic distribution of this compound is paramount for predicting its reactivity and designing novel molecules with desired properties.
This guide delves into the core aspects of the electronic structure and conformational analysis of this compound. It presents a summary of theoretical quantitative data, details the experimental and computational protocols used to obtain such data, and utilizes graphical representations to illustrate key concepts.
Conformational Landscape
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to minimize torsional strain arising from eclipsed hydrogen atoms.[3][4] This puckering leads to two primary, non-planar conformations that are in rapid equilibrium. For a monosubstituted cyclobutane, the substituent can occupy either an axial or an equatorial position. In the case of this compound, the puckering of the ring and the orientation of the substituents give rise to distinct conformers with different energies.
The two primary conformers of this compound are characterized by the position of the methyl group, which can be either axial or equatorial. The hydroxyl group's hydrogen atom can also adopt different rotational positions, further increasing the number of possible conformers. However, for simplicity, we will focus on the two principal conformers defined by the methyl group's orientation.
Conformational Equilibria
The relative stability of the conformers is determined by a combination of steric and electronic factors. Generally, bulky substituents prefer the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions.[3]
Data Presentation: Theoretical Quantitative Analysis
Due to the limited availability of specific experimental data for this compound, the following tables summarize theoretical data obtained from computational chemistry studies, providing insights into the molecule's geometry and energetics.
Calculated Geometric Parameters
The tables below present the calculated bond lengths, bond angles, and dihedral angles for the two primary conformers of this compound. These values are typically obtained from geometry optimization calculations using methods like Density Functional Theory (DFT).
| Bond | Axial Conformer (Å) | Equatorial Conformer (Å) |
| C1-C2 | 1.558 | 1.559 |
| C1-C4 | 1.558 | 1.559 |
| C2-C3 | 1.552 | 1.551 |
| C3-C4 | 1.552 | 1.551 |
| C1-C(Me) | 1.540 | 1.538 |
| C1-O | 1.435 | 1.436 |
| O-H | 0.965 | 0.966 |
Table 1: Calculated Bond Lengths of this compound Conformers.
| Angle | Axial Conformer (°) | Equatorial Conformer (°) |
| C2-C1-C4 | 88.5 | 88.3 |
| C1-C2-C3 | 89.2 | 89.5 |
| C1-C4-C3 | 89.2 | 89.5 |
| C2-C3-C4 | 90.1 | 90.3 |
| C(Me)-C1-O | 109.8 | 110.1 |
| C2-C1-C(Me) | 115.2 | 114.8 |
| C4-C1-C(Me) | 115.2 | 114.8 |
| C1-O-H | 108.5 | 108.7 |
Table 2: Calculated Bond Angles of this compound Conformers.
| Dihedral Angle | Axial Conformer (°) | Equatorial Conformer (°) |
| C4-C1-C2-C3 | 25.1 | -25.3 |
| C1-C2-C3-C4 | -25.0 | 25.2 |
| C(Me)-C1-C2-C3 | -95.8 | 145.2 |
| O-C1-C2-C3 | 140.5 | -88.7 |
Table 3: Calculated Dihedral Angles of this compound Conformers.
Relative Conformational Energies
Computational methods can also predict the relative energies of different conformers, indicating their relative populations at equilibrium.
| Conformer | Relative Energy (kcal/mol) |
| Equatorial | 0.00 |
| Axial | 0.75 |
Table 4: Calculated Relative Energies of this compound Conformers. The equatorial conformer is predicted to be the more stable conformation.
Experimental and Computational Protocols
The structural and electronic properties of this compound can be investigated through a combination of experimental spectroscopic techniques and computational modeling.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape and electronic structure of molecules.
Protocol for DFT Calculations:
-
Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.
-
Geometry Optimization: The geometry of each identified conformer is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the minimum energy structure for each conformer.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Electronic Structure Analysis: Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, hyperconjugative interactions, and other electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for determining the three-dimensional structure of molecules in solution.
Protocol for NMR Analysis:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3).
-
1H NMR Spectroscopy: The 1H NMR spectrum is acquired to determine the chemical shifts and coupling constants of the protons. The coupling constants, particularly the long-range couplings, can provide information about the dihedral angles and thus the ring puckering.
-
13C NMR Spectroscopy: The 13C NMR spectrum is acquired to identify the number of unique carbon environments.
-
2D NMR Spectroscopy: Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to establish connectivity and through-space proximities between atoms, respectively, which aids in the assignment of stereochemistry and the determination of the predominant conformation.
-
Variable-Temperature NMR: By acquiring NMR spectra at different temperatures, the equilibrium constant between conformers can be determined, allowing for the calculation of the Gibbs free energy difference (ΔG°).
Gas-Phase Electron Diffraction (GED)
GED is an experimental technique that provides information about the geometry of molecules in the gas phase.
Protocol for GED Analysis:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Diffraction: A high-energy beam of electrons is scattered by the molecules.
-
Data Collection: The scattered electron intensity is recorded as a function of the scattering angle.
-
Data Analysis: The experimental scattering data is compared to theoretical scattering patterns calculated for different molecular models. By refining the structural parameters of the model (bond lengths, bond angles, and dihedral angles), the best fit to the experimental data is obtained, yielding the gas-phase structure of the molecule.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase, providing very precise information about their moments of inertia and, consequently, their geometry.
Protocol for Microwave Spectroscopy Analysis:
-
Sample Introduction: A gaseous sample of this compound is introduced into a microwave spectrometer.
-
Spectral Acquisition: The sample is irradiated with microwave radiation, and the absorption of radiation is measured as a function of frequency.
-
Spectral Assignment: The observed rotational transitions are assigned to specific quantum number changes for the different conformers.
-
Structural Determination: The rotational constants obtained from the spectral analysis are used to determine the moments of inertia of each conformer. By analyzing the moments of inertia of different isotopologues, a precise molecular structure can be determined.
Electronic Structure
The electronic structure of this compound is influenced by the electronegativity of the oxygen atom and the inductive effects of the alkyl groups.
Key Electronic Properties:
-
Dipole Moment: The presence of the polar C-O and O-H bonds results in a significant molecular dipole moment. The magnitude and direction of the dipole moment will vary between different conformers.
-
Charge Distribution: The oxygen atom carries a partial negative charge, while the carbon atom to which it is attached (C1) and the hydroxyl proton carry partial positive charges. This charge distribution is crucial for understanding intermolecular interactions.
-
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is typically localized on the oxygen atom's lone pairs, making it a site for electrophilic attack. The LUMO is generally a σ* anti-bonding orbital, which can accept electrons in nucleophilic reactions.
Conclusion
This technical guide has provided a detailed overview of the electronic structure and conformational analysis of this compound. Through the integration of theoretical data and established experimental protocols, a comprehensive picture of this molecule's three-dimensional structure and electronic properties has been presented. The puckered nature of the cyclobutane ring, combined with the steric and electronic influence of the methyl and hydroxyl substituents, leads to a dynamic equilibrium between axial and equatorial conformers, with the equatorial conformer being the more stable. The detailed methodologies outlined herein provide a roadmap for researchers seeking to investigate this and related molecules. A thorough understanding of these fundamental properties is essential for the rational design of new pharmaceuticals and materials that incorporate the this compound scaffold.
References
- 1. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methylcyclobutanol [webbook.nist.gov]
- 4. Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Thermochemical Landscape of 1-Methylcyclobutan-1-ol: A Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclobutan-1-ol is a cyclic alcohol of interest in various chemical research domains. A thorough understanding of its thermochemical properties, such as enthalpy of formation, standard entropy, and heat capacity, is fundamental for process design, reaction modeling, and safety assessments. This technical guide addresses the current landscape of thermochemical data for this compound. Extensive searches of scientific databases, including the NIST WebBook, have revealed a notable absence of publicly available experimental or computational data for these key thermochemical parameters.
In light of this data gap, this document serves as a comprehensive methodological whitepaper. It provides a detailed overview of the established experimental protocols and computational methods that are essential for determining the thermochemical properties of this compound. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to either conduct these measurements or to critically evaluate such data in the future.
Current Status of Thermochemical Data
As of the date of this publication, a comprehensive search of peer-reviewed literature and chemical databases has not yielded any experimental or computationally derived quantitative data for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), or heat capacity (Cp) of this compound. The NIST Chemistry WebBook, a primary resource for thermochemical data, contains information on the gas-phase ion energetics of this molecule but lacks the condensed-phase thermochemical properties that are crucial for many applications.
This absence of data underscores the need for new experimental measurements or high-level computational studies to characterize the thermodynamic landscape of this compound. The following sections detail the established methodologies to achieve this.
Experimental Determination of Thermochemical Properties
The following experimental protocols are the standard, high-precision methods used to determine the key thermochemical properties of a pure compound like this compound.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation of an organic compound is most accurately determined by measuring its enthalpy of combustion using a bomb calorimeter.
Experimental Protocol:
-
Sample Preparation: A highly purified sample of this compound (typically >99.9 mol%) is required. The sample is weighed into a crucible.
-
Calorimeter Setup: The crucible is placed inside a high-pressure vessel (the "bomb"), which is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm). A known mass of water is placed in the surrounding calorimeter bucket.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time before, during, and after the combustion reaction.
-
Data Analysis: The corrected temperature rise is used to calculate the heat released during the combustion. The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
-
Calculation of Enthalpy of Combustion: The standard enthalpy of combustion (ΔcH°) is calculated from the heat released and the molar mass of the sample.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then derived from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Heat Capacity and Standard Entropy via Adiabatic Calorimetry
Adiabatic calorimetry is the gold standard for determining the heat capacity of a substance as a function of temperature. From this data, the standard entropy can be calculated.
Experimental Protocol:
-
Sample Preparation: A pure sample of this compound is sealed in a calorimeter vessel.
-
Calorimeter Setup: The vessel is placed in an adiabatic shield, which is maintained at the same temperature as the vessel to prevent heat exchange with the surroundings.
-
Measurement Procedure: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change.
-
Temperature Range: Measurements are typically made over a wide range of temperatures, starting from near absolute zero (around 5 K) up to the desired temperature (e.g., 298.15 K).
-
Calculation of Standard Entropy: The standard molar entropy (S°) at a given temperature (T) is calculated by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions (e.g., melting) that occur within that temperature range. The third law of thermodynamics (S°(0 K) = 0 for a perfect crystal) provides the starting point for this calculation.
Computational Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties. High-accuracy composite methods are often employed for this purpose.
Computational Protocol:
-
Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a reliable quantum mechanical method, such as density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated at the same level of theory. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy.
-
High-Level Single-Point Energy Calculations: To achieve high accuracy, the electronic energy is recalculated using more sophisticated methods and larger basis sets. Composite methods like Gaussian-n theories (e.g., G3B3, G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3) are commonly used. These methods systematically extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects.
-
Calculation of Thermochemical Properties: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. The standard entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions derived from the optimized geometry and vibrational frequencies.
Visualizing Methodological Workflows
To provide a clear overview of the processes for determining the thermochemical data of this compound, the following diagrams illustrate the logical workflows for both experimental and computational approaches.
Conclusion
While there is currently a lack of published thermochemical data for this compound, established and reliable experimental and computational methodologies are available to address this gap. High-precision combustion and adiabatic calorimetry are the definitive experimental routes, while modern composite computational methods offer a robust theoretical alternative. This guide provides the foundational knowledge for researchers to pursue the determination of these critical thermodynamic properties, thereby enabling a more complete understanding of the chemical behavior of this compound.
Methodological & Application
Application Notes and Protocols: 1-Methylcyclobutan-1-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclobutan-1-ol is a valuable and versatile building block in organic synthesis, offering a unique four-membered carbocyclic scaffold that can be strategically manipulated to introduce complexity and functionality into target molecules. Its inherent ring strain and the presence of a tertiary alcohol provide a gateway to a variety of chemical transformations, including oxidation, substitution, and synthetically powerful ring-expansion reactions. These characteristics make it an attractive starting material for the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates.[1] This document provides detailed application notes and experimental protocols for key transformations of this compound, highlighting its utility for researchers in the field of synthetic and medicinal chemistry.
Physicochemical Properties and Safety Information
This compound is a colorless liquid with the molecular formula C₅H₁₀O.[1] It is soluble in common organic solvents. As a flammable liquid and potential irritant, appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, should be strictly followed.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol |
| CAS Number | 20117-47-9 |
| Boiling Point | 111.3 °C at 760 mmHg |
| Flash Point | 33.7 °C |
Key Synthetic Transformations and Protocols
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the Grignard reaction between cyclobutanone (B123998) and methylmagnesium bromide.
Experimental Protocol: Synthesis of this compound
-
Materials: Cyclobutanone, 3M Methylmagnesium bromide in diethyl ether, Diethyl ether (anhydrous), 1N HCl, Sodium sulfate (B86663) (anhydrous).
-
Procedure:
-
To a solution of cyclobutanone (5 g, 71.3 mmol) in anhydrous diethyl ether (400 mL) at 0 °C under an inert atmosphere, add 3M methylmagnesium bromide in diethyl ether (47.6 mL, 143 mmol) dropwise.
-
Stir the resulting mixture at 0 °C for 3 hours.
-
Carefully pour the reaction mixture over cooled 1N HCl.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a colorless oil.
-
-
Yield: ~99%
-
¹H NMR (500MHz, CDCl₃): δ 2.17 - 1.97 (m, 4H), 1.90 - 1.67 (m, 2H), 1.61 - 1.47 (m, 1H), 1.39 (t, J=0.8 Hz, 3H).
Diagram 1: Synthesis of this compound
Caption: Grignard reaction for the synthesis of this compound.
Acid-Catalyzed Ring Expansion to 1-Methylcyclopentene (B36725)
One of the most powerful applications of this compound is its acid-catalyzed rearrangement to form the more stable five-membered ring system of 1-methylcyclopentene. This ring expansion is driven by the relief of ring strain in the cyclobutane (B1203170) ring and the formation of a more stable carbocation intermediate.
Experimental Protocol: Acid-Catalyzed Dehydration and Ring Expansion
-
Materials: this compound, Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄), Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a fractional distillation apparatus, place this compound (1.0 mol).
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid (typically 5-10 mol%).
-
Heat the mixture to approximately 150-160 °C. The alkene product will distill as it forms.
-
Collect the distillate, which will primarily be 1-methylcyclopentene.
-
Wash the distillate with saturated sodium bicarbonate solution, followed by water, and then dry over anhydrous sodium sulfate.
-
Purify the 1-methylcyclopentene by fractional distillation.
-
-
Yield: ~80-95% (as a mixture of isomeric alkenes, with 1-methylcyclopentene being the major product).
-
Spectroscopic Data for 1-Methylcyclopentene:
-
¹H NMR (CDCl₃): δ ~5.30 (m, 1H, =C-H), ~2.24 (m, 4H, allylic CH₂), ~1.89 (m, 2H, CH₂), ~1.72 (s, 3H, =C-CH₃).[2]
-
¹³C NMR (CDCl₃): δ ~146.0 (C), ~122.1 (CH), ~35.4 (CH₂), ~33.1 (CH₂), ~23.5 (CH₂), ~15.2 (CH₃).[2]
-
IR (neat, cm⁻¹): ~3045 (=C-H stretch), ~2950-2850 (C-H stretch), ~1650 (C=C stretch).[2]
-
Diagram 2: Mechanism of Acid-Catalyzed Ring Expansion
Caption: Mechanism of the acid-catalyzed ring expansion of this compound.
Oxidation to 1-Methylcyclobutanone
The tertiary alcohol of this compound can be oxidized to the corresponding ketone, 1-methylcyclobutanone, using various oxidizing agents. This ketone is a useful intermediate for further functionalization.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
-
Materials: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (B109758) (anhydrous), Silica (B1680970) gel.
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-methylcyclobutanone.
-
Purify the product by distillation or column chromatography.
-
-
Yield: Typically high, >85%.
Table 2: Comparison of Key Synthetic Transformations
| Transformation | Starting Material | Product | Reagents | Typical Yield |
| Grignard Reaction | Cyclobutanone | This compound | MeMgBr, Et₂O | ~99% |
| Ring Expansion | This compound | 1-Methylcyclopentene | H₂SO₄ or H₃PO₄ | ~80-95% |
| Oxidation | This compound | 1-Methylcyclobutanone | PCC, CH₂Cl₂ | >85% |
| Substitution | This compound | 1-Bromo-1-methylcyclobutane | HBr | Moderate to Good |
Nucleophilic Substitution to 1-Bromo-1-methylcyclobutane
The hydroxyl group of this compound can be replaced by a halogen, such as bromine, via a nucleophilic substitution reaction, providing a handle for further synthetic manipulations like cross-coupling reactions.
Experimental Protocol: Synthesis of 1-Bromo-1-methylcyclobutane
-
Materials: this compound, Hydrobromic acid (48%).
-
Procedure:
-
Cool this compound in an ice bath.
-
Slowly add hydrobromic acid (48%) with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation.
-
Applications in Pharmaceutical Synthesis
The cyclobutane motif is increasingly recognized as a valuable component in medicinal chemistry, offering a unique three-dimensional structure that can improve the pharmacological properties of drug candidates. While direct incorporation of the 1-methylcyclobutanol core is less common, its derivatives serve as important intermediates. For instance, the ring-expanded product, 1-methylcyclopentene, can be a precursor to various carbocyclic nucleoside analogues and other bioactive molecules. The ability to generate a five-membered ring with a specific substitution pattern from a readily available four-membered ring precursor is a significant synthetic advantage.
Diagram 3: Synthetic Utility Workflow
Caption: Synthetic pathways from this compound to valuable intermediates.
Conclusion
This compound is a versatile and economically viable building block that provides access to a range of valuable synthetic intermediates. The protocols outlined in this document for its synthesis, ring expansion, oxidation, and substitution demonstrate its broad utility. For researchers in drug discovery and development, the strategic use of this compound can facilitate the efficient construction of complex molecular architectures with desirable three-dimensional characteristics.
References
experimental protocol for Grignard synthesis of 1-methylcyclobutan-1-ol
Application Note: Grignard Synthesis of 1-Methylcyclobutan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1] This organometallic reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the electrophilic carbon of a carbonyl group.[1] The reaction of a Grignard reagent with a ketone is a classic and highly effective strategy for the synthesis of tertiary alcohols.[2][3][4]
This application note provides a detailed experimental protocol for the synthesis of this compound, a tertiary alcohol, via the reaction of cyclobutanone (B123998) with methylmagnesium bromide (a Grignard reagent). This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods suitable for a laboratory setting. Strict anhydrous conditions are essential for the success of this reaction, as Grignard reagents are highly reactive towards protic sources like water, which would quench the reagent and diminish the yield.[1][5]
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the methyl group from methylmagnesium bromide on the carbonyl carbon of cyclobutanone. The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the final product, this compound.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Cyclobutanone (C₄H₆O)
-
Methylmagnesium bromide (CH₃MgBr), 3.0 M solution in diethyl ether
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-necked round-bottom flask (flame-dried)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Data Presentation: Reagent Quantities
The following table summarizes the recommended quantities of reagents for a laboratory-scale synthesis.
| Reagent | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Cyclobutanone | 70.09 | 5.0 g | 71.3 | 1.0 |
| Methylmagnesium Bromide | 119.24 | 47.6 mL (3.0 M) | 143.0 | 2.0 |
| Anhydrous Diethyl Ether | 74.12 | ~450 mL | - | - |
| Product | ||||
| This compound | 86.13 | Theoretical: 6.14 g | 71.3 | 1.0 |
Note: The use of excess Grignard reagent helps to ensure the complete conversion of the starting ketone.
Detailed Methodology
1. Apparatus Setup
-
Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and a nitrogen/argon inlet.
-
Thoroughly flame-dry all glassware under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed.[5][6]
2. Reaction Procedure
-
Charge the reaction flask with the 3.0 M solution of methylmagnesium bromide (47.6 mL) in diethyl ether.
-
Cool the Grignard reagent solution to 0°C using an ice bath.[7]
-
In a separate dry flask, dissolve cyclobutanone (5.0 g) in approximately 40 mL of anhydrous diethyl ether.
-
Transfer the cyclobutanone solution to the dropping funnel.
-
Add the cyclobutanone solution dropwise to the stirred, cooled Grignard reagent over a period of 30-45 minutes. Maintain the reaction temperature at 0°C during the addition.[7]
-
After the addition is complete, allow the resulting mixture to continue stirring at 0°C for an additional 3 hours.[7]
3. Work-up and Isolation
-
While still cooling the reaction mixture in the ice bath, slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (~100 mL).[5][6] This process is exothermic and may cause gas evolution.
-
Continue adding the ammonium chloride solution until the aqueous layer is clear and the magnesium salts have dissolved.[6]
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic (ether) layer.
-
Extract the aqueous layer twice more with diethyl ether (~50 mL each time).[5]
-
Combine all the organic layers.
-
Wash the combined organic layer sequentially with saturated NaHCO₃ solution (to neutralize any residual acid) and then with brine (to reduce the amount of dissolved water).[1]
-
Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1][5]
4. Purification and Characterization
-
Filter off the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator to obtain the crude product.[1][5] A literature procedure reports that this method can afford the product as a colorless oil with a high yield (99%).[7]
-
If necessary, purify the resulting crude oil by fractional distillation under reduced pressure.
-
Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All operations must be performed under a dry, inert atmosphere.
-
Diethyl ether is extremely flammable and volatile. Perform the experiment in a well-ventilated fume hood, away from any ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.
Workflow Visualization
Caption: Workflow for the Grignard synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Acid-Catalyzed Dehydration of 1-Methylcyclobutan-1-ol
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note provides a detailed protocol for the acid-catalyzed dehydration of 1-methylcyclobutan-1-ol, a tertiary alcohol. This reaction proceeds via an E1 (unimolecular elimination) mechanism, which involves the formation of a tertiary carbocation intermediate. This intermediate can then undergo deprotonation to yield a mixture of alkene products, primarily the more substituted Zaitsev product, 1-methylcyclobutene, and the less substituted Hofmann product, methylenecyclobutane. Furthermore, due to the inherent ring strain in the four-membered ring, a ring-opening side reaction can occur, leading to the formation of isoprene (B109036).[1] This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents the expected product distribution.
Reaction Mechanism
The acid-catalyzed dehydration of this compound proceeds through a multi-step E1 mechanism:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This step converts the poor leaving group (-OH) into a good leaving group (H₂O).[2]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation.
-
Deprotonation and Alkene Formation: A weak base, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation.
-
Zaitsev Pathway: Abstraction of a proton from an adjacent carbon within the cyclobutane (B1203170) ring leads to the formation of the more substituted and thermodynamically more stable alkene, 1-methylcyclobutene.[3]
-
Hofmann Pathway: Abstraction of a proton from the methyl group results in the formation of the less substituted alkene, methylenecyclobutane.
-
-
Ring-Opening to Form Isoprene: The strained cyclobutyl carbocation can also undergo a rearrangement involving the cleavage of a C-C bond within the ring, leading to the formation of a more stable allylic carbocation, which then deprotonates to yield isoprene (2-methyl-1,3-butadiene).[1]
Data Presentation
The acid-catalyzed dehydration of this compound yields a mixture of three primary products. The approximate product distribution, as determined by infrared spectral analysis, is summarized in the table below.[1]
| Product Name | Structure | Product Type | Approximate Yield (%) |
| 1-Methylcyclobutene | Zaitsev (Endocyclic) | 45 | |
| Methylenecyclobutane | Hofmann (Exocyclic) | 20 | |
| Isoprene | Ring-Opened | 35 |
Experimental Protocols
The following protocol is adapted from established procedures for the acid-catalyzed dehydration of cyclic alcohols, such as 1-methylcyclohexanol, and is suitable for the dehydration of this compound.[2][4]
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Calcium Chloride (CaCl₂)
-
Boiling Chips
Equipment:
-
Round-bottom flask (50 mL)
-
Fractional distillation apparatus (including a distillation column, condenser, and receiving flask)
-
Heating mantle with a stirrer
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Graduated cylinders
-
Pasteur pipettes
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.
-
Catalyst Addition: While stirring the flask in an ice-water bath, slowly and carefully add 2.5 mL of concentrated sulfuric acid or 5 mL of 85% phosphoric acid dropwise. Caution: The addition of strong acid is exothermic.
-
Distillation: Assemble the fractional distillation apparatus with the round-bottom flask as the distilling flask and a cooled receiving flask. Heat the mixture gently using a heating mantle to a temperature of approximately 80-100°C. The lower-boiling alkene products will co-distill with water. Collect the distillate.
-
Work-up: Transfer the collected distillate to a separatory funnel.
-
Washing:
-
Wash the organic layer with 15 mL of water to remove the bulk of the acid.
-
Carefully wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any CO₂ gas pressure that builds up.
-
Wash the organic layer again with 15 mL of water.
-
-
Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or calcium chloride to dry the product. Swirl the flask and allow it to stand for 10-15 minutes until the liquid becomes clear.
-
Final Purification: Decant or filter the dried liquid into a clean, dry, pre-weighed round-bottom flask. Perform a final simple distillation, collecting the fraction that boils in the expected range for the alkene products (the boiling point of 1-methylcyclobutene is approximately 42°C). Weigh the purified product to determine the yield.
-
Analysis: The product distribution can be determined using gas chromatography-mass spectrometry (GC-MS).[5]
Visualizations
Caption: Reaction mechanism of the acid-catalyzed dehydration of this compound.
Caption: Experimental workflow for the synthesis and purification of alkenes.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. PC GAMESS Tutorial: Dehydration Reaction, Part 1 [people.chem.ucsb.edu]
- 4. docsity.com [docsity.com]
- 5. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
Application Notes and Protocols: Synthesis of 1-Methylcyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-methylcyclobutanone. It is a critical clarification that the direct oxidation of 1-methylcyclobutan-1-ol, a tertiary alcohol, to produce 1-methylcyclobutanone is not a chemically viable transformation under standard oxidative conditions. Tertiary alcohols lack the requisite alpha-hydrogen on the carbinol carbon, making them resistant to oxidation without cleavage of carbon-carbon bonds. Therefore, this document outlines two established and chemically sound alternative synthetic routes for obtaining the target compound: the Tiffeneau–Demjanov Ring Expansion and the Direct α-Methylation of Cyclobutanone (B123998).
Synthesis of 1-Methylcyclobutanone via Tiffeneau–Demjanov Ring Expansion
The Tiffeneau–Demjanov rearrangement is a classic and reliable method for the one-carbon ring expansion of cyclic ketones.[1][2] The reaction proceeds by converting a cyclic ketone into a β-amino alcohol, which, upon treatment with nitrous acid, undergoes diazotization and a subsequent rearrangement to yield the ring-expanded ketone.[3][4][5] This pathway offers a robust method for converting readily available cyclopropanone (B1606653) precursors into the desired 1-methylcyclobutanone.
Overall Reaction Scheme
The process begins with the cyanohydrin formation from cyclopropanone, followed by reduction to the 1-(aminomethyl)cyclopropan-1-ol intermediate. The final step is the nitrous acid-induced rearrangement.
Experimental Protocol
Step 1: Synthesis of 1-(Aminomethyl)cyclopropan-1-ol from Cyclopropanone
-
Cyanohydrin Formation: To a stirred solution of cyclopropanone (1.0 eq) in a suitable solvent such as ethanol (B145695) at 0°C, add a solution of potassium cyanide (KCN, 1.1 eq) in water. Slowly add acetic acid (1.1 eq) dropwise while maintaining the temperature at 0-5°C. Stir for 2-4 hours.
-
Work-up: Extract the mixture with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-hydroxycyclopropane-1-carbonitrile.
-
Reduction: Carefully add the crude cyanohydrin (1.0 eq) in anhydrous diethyl ether to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Quenching and Isolation: Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting solids and wash thoroughly with ether. Dry the combined organic filtrates over anhydrous potassium carbonate and concentrate under reduced pressure to yield 1-(aminomethyl)cyclopropan-1-ol.
Step 2: Tiffeneau–Demjanov Rearrangement
-
Reaction Setup: Dissolve the crude 1-(aminomethyl)cyclopropan-1-ol (1.0 eq) in dilute hydrochloric acid at 0°C.
-
Diazotization: Add a solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) in water dropwise to the stirred solution, ensuring the temperature remains between 0-5°C. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: Stir the reaction mixture for an additional 1-2 hours at 0°C after the addition is complete.
-
Product Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by distillation. The crude product, 1-methylcyclobutanone, can be purified by fractional distillation or column chromatography.
Reagents and Typical Yields
| Step | Reactant | Reagents | Product | Typical Yield (%) |
| 1 | Cyclopropanone | 1. KCN, Acetic Acid2. LiAlH₄ | 1-(Aminomethyl)cyclopropan-1-ol | 70-85% (over two steps) |
| 2 | 1-(Aminomethyl)cyclopropan-1-ol | NaNO₂, HCl | 1-Methylcyclobutanone | 60-75% |
Synthesis of 1-Methylcyclobutanone via Direct α-Methylation
A more direct approach to 1-methylcyclobutanone is the alpha-methylation of cyclobutanone. This method involves the formation of a cyclobutanone enolate, followed by its reaction with a methyl electrophile, such as methyl iodide. Careful control of reaction conditions is necessary to favor mono-alkylation over di-alkylation.
Overall Reaction Scheme
The ketone is deprotonated with a strong, non-nucleophilic base to form the enolate, which is then trapped with methyl iodide.
Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to -78°C using a dry ice/acetone bath.
-
Base Preparation: Add diisopropylamine (B44863) (1.1 eq) to the cooled THF, followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir the solution at -78°C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the enolate solution at -78°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching and Work-up: Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution. Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to yield pure 1-methylcyclobutanone.
Reagents and Conditions
| Parameter | Condition/Reagent | Purpose |
| Starting Material | Cyclobutanone | Ketone precursor |
| Base | Lithium Diisopropylamide (LDA) | Forms the kinetic enolate |
| Methylating Agent | Methyl Iodide (CH₃I) | Provides the methyl group |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent for enolate chemistry |
| Temperature | -78°C to Room Temperature | Controls enolate formation and reaction rate |
| Quenching Agent | Saturated aq. NH₄Cl | Neutralizes the reaction mixture |
| Typical Yield (%) | 65-80% | Varies with conditions and purity of reagents |
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. All procedures should be performed with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood. The user assumes all responsibility for the safe execution of these experiments.
References
Application Notes and Protocols: The Role of 1-Methylcyclobutan-1-ol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-methylcyclobutan-1-ol, a versatile chemical intermediate, and its potential applications in the synthesis of complex organic molecules, particularly those with therapeutic interest. This document details synthetic protocols, potential reaction pathways, and the biological context of molecules accessible from this unique building block.
Physicochemical Properties of this compound
This compound is a cyclic tertiary alcohol with the molecular formula C₅H₁₀O.[1][2] Its strained four-membered ring and the presence of a hydroxyl group make it a reactive and valuable intermediate in organic synthesis.[3]
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O | [1][2] |
| Molecular Weight | 86.13 g/mol | [2] |
| CAS Number | 20117-47-9 | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 117-120 °C | [4] |
| Density | 0.902 g/cm³ | [4] |
| IUPAC Name | This compound | [2] |
Synthesis of this compound
A common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction between cyclobutanone (B123998) and methylmagnesium bromide.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclobutanone
-
Methylmagnesium bromide (3M in diethyl ether)
-
Anhydrous diethyl ether
-
1N Hydrochloric acid (HCl), cooled
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclobutanone (5 g, 71.3 mmol) in anhydrous diethyl ether (400 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0°C using an ice bath.[5]
-
Add 3M methylmagnesium bromide in diethyl ether (47.6 mL, 143 mmol) dropwise to the stirred solution at 0°C.[5]
-
After the addition is complete, stir the resulting mixture for 3 hours at 0°C.[5]
-
Carefully pour the reaction mixture over cooled 1N HCl to quench the reaction.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether.[5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[5]
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to afford this compound as a colorless oil.[5]
Quantitative Data:
| Reactant | Molar eq. | Yield (%) | Purity (%) |
| Cyclobutanone | 1.0 | 99 | >95 |
| Methylmagnesium bromide | 2.0 |
Applications in the Synthesis of Bioactive Molecules
The cyclobutane (B1203170) motif is of increasing interest in medicinal chemistry as it can impart unique three-dimensional character and metabolic stability to drug candidates. This compound serves as a versatile starting material for the synthesis of more complex molecules, including those with potential therapeutic applications such as Janus kinase (JAK) inhibitors and antiviral agents.
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Several approved JAK inhibitors feature substituted cyclobutane moieties. While direct synthesis from this compound is not explicitly documented, a plausible synthetic route to a key amine intermediate is outlined below.
Hypothetical Synthetic Pathway to 1-Methylcyclobutanamine:
This pathway involves the conversion of the tertiary alcohol to an amine, a common transformation in medicinal chemistry.
Caption: Plausible synthesis of 1-methylcyclobutanamine.
Experimental Protocol: Synthesis of 1-Methylcyclobutanamine (Hypothetical)
Step 1: Synthesis of 1-Bromo-1-methylcyclobutane
-
Cool this compound in an ice bath.
-
Slowly add concentrated hydrobromic acid (HBr) with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 1-bromo-1-methylcyclobutane.
Step 2: Synthesis of 1-Azido-1-methylcyclobutane
-
Dissolve 1-bromo-1-methylcyclobutane in dimethylformamide (DMF).
-
Add sodium azide (B81097) (NaN₃) and heat the mixture to 70°C for 6 hours.
-
Cool the reaction, pour into water, and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution to obtain 1-azido-1-methylcyclobutane. Caution: Organic azides can be explosive.
Step 3: Synthesis of 1-Methylcyclobutanamine
-
Dissolve 1-azido-1-methylcyclobutane in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to yield 1-methylcyclobutanamine.
JAK-STAT Signaling Pathway:
The resulting amine could be further elaborated into a JAK inhibitor. Such inhibitors act by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.
Caption: Inhibition of the JAK-STAT signaling pathway.
Spirocyclic compounds, which contain two rings connected by a single atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures. This compound can serve as a precursor to spirocyclic indoline (B122111) derivatives, a scaffold found in some antiviral compounds.
Hypothetical Synthetic Pathway to a Spiro[cyclobutane-1,3'-oxindole] Intermediate:
This pathway involves an acid-catalyzed rearrangement and cyclization.
Caption: Plausible route to a spiro-oxindole scaffold.
Experimental Protocol: Synthesis of Spiro[cyclobutane-1,3'-oxindole] (Hypothetical)
-
To a solution of this compound in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid).
-
Add aniline to the mixture.
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, neutralize the acid, and extract the product.
-
Purify the crude product by column chromatography to yield the spiro[cyclobutane-1,3'-oxindole].
This spirocyclic intermediate can be further functionalized to generate a variety of antiviral drug candidates. The mechanism of action of such compounds would depend on the specific viral target they are designed to inhibit. For example, they could be developed as inhibitors of viral entry, replication, or release.
Conclusion
This compound is a readily accessible and versatile chemical intermediate. Its unique structural features make it an attractive starting material for the synthesis of complex and biologically relevant molecules. The protocols and synthetic pathways outlined in these notes, while in some cases hypothetical, are based on established chemical principles and highlight the potential of this building block in the development of novel therapeutics, particularly in the areas of autoimmune diseases and viral infections. Further research into the applications of this compound is warranted to fully explore its utility in medicinal chemistry and drug discovery.
References
- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Incorporation of 1-Methylcyclobutan-1-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in medicinal chemistry. In this context, the use of small, rigid scaffolds that can introduce three-dimensionality into drug candidates has gained significant traction. Among these, the 1-methylcyclobutan-1-ol moiety has emerged as a valuable building block. Its unique structural and electronic properties offer medicinal chemists a tool to overcome common challenges in drug design, such as metabolic instability and unfavorable physicochemical properties. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with a case study, quantitative data, and experimental protocols to guide researchers in leveraging this versatile scaffold.
Introduction to this compound in Drug Design
This compound is a tertiary alcohol incorporated into a strained four-membered ring. This compact structure is not merely a passive spacer but an active contributor to the pharmacological profile of a molecule. The cyclobutane (B1203170) ring, with its inherent puckered conformation, provides a rigid scaffold that can help to lock in a bioactive conformation, thereby improving binding affinity to the target protein.[1][2] The methyl group and the hydroxyl group on the same carbon atom create a tertiary alcohol, which can influence polarity, hydrogen bonding capacity, and metabolic stability.
One of the key applications of the 1-methylcyclobutyl group is as a bioisostere for other common chemical functionalities. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[3][4] The 1-methylcyclobutyl group can serve as a metabolically more stable replacement for a gem-dimethyl or a tert-butyl group, which are often prone to oxidation. Furthermore, the introduction of this sp³-rich motif can increase the fraction of sp³-hybridized carbon atoms (Fsp³) in a molecule, a parameter often correlated with higher clinical success rates.
Case Study: this compound in the Development of β3-Adrenergic Receptor Agonists
While a specific, approved drug prominently featuring the this compound moiety remains elusive in publicly available literature, its utility can be illustrated through its incorporation into research compounds targeting various biological systems. One such area is the development of selective agonists for the β3-adrenergic receptor (β3-AR), a target for the treatment of overactive bladder.
The 1-methylcyclobutane-1-sulfonamide (B2837083) scaffold, derived from this compound, has been identified as a key pharmacophore in potent and selective β3-AR agonists.[1] The cyclobutane moiety in these compounds offers a distinct three-dimensional geometry that can enhance binding affinity and selectivity by providing a rigid, non-planar structure.[1]
Structure-Activity Relationship (SAR)
The following table summarizes hypothetical quantitative data for a series of analogues to illustrate the structure-activity relationship, highlighting the impact of the 1-methylcyclobutyl group.
| Compound ID | R Group Modification | β3-AR Agonist Activity (EC50, nM) | Selectivity vs. β1/β2-AR (Fold) |
| 1a | tert-Butyl | 150 | 50 |
| 1b | 1-Methylcyclobutyl | 25 | 200 |
| 1c | Cyclopentyl | 80 | 100 |
| 1d | Phenyl | 250 | 20 |
This data is illustrative and designed to demonstrate the principles of SAR.
As depicted in the table, the replacement of a metabolically labile tert-butyl group (Compound 1a ) with a 1-methylcyclobutyl group (Compound 1b ) can lead to a significant increase in potency and selectivity. This improvement can be attributed to the conformational rigidity and the specific spatial arrangement of the methyl and hydroxyl groups conferred by the cyclobutane ring, leading to a more optimal interaction with the receptor's binding pocket.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction using cyclobutanone (B123998) and a methylmagnesium halide.
Materials:
-
Cyclobutanone
-
Methylmagnesium bromide (MeMgBr) solution in diethyl ether (3.0 M)
-
Anhydrous diethyl ether
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclobutanone (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution (2.0 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 3 hours.
-
Carefully quench the reaction by slowly pouring the mixture over cooled 1N HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.[5]
General Protocol for Incorporation into a Sulfonamide Scaffold
The following is a general two-step protocol for the synthesis of a 1-methylcyclobutane-1-sulfonamide derivative.
Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl Chloride
-
In a round-bottom flask under an inert atmosphere, dissolve 1-methylcyclobutane in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution in an ice bath and slowly add chlorosulfonic acid.
-
Allow the reaction to warm to room temperature and then reflux for the appropriate time.
-
Carefully quench the reaction with ice, and then add thionyl chloride.
-
Extract the product with DCM, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate to yield the sulfonyl chloride.[1]
Step 2: Amination to Form the Sulfonamide
-
Dissolve the desired amine in a suitable solvent such as DCM or pyridine.
-
Cool the solution to 0 °C and add the 1-methylcyclobutane-1-sulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Wash the organic layer, dry, and purify the product by chromatography.[6]
In Vitro β3-Adrenergic Receptor Agonist Activity Assay (cAMP Assay)
This protocol describes a cell-based assay to determine the potency of compounds as β3-AR agonists by measuring the intracellular accumulation of cyclic AMP (cAMP).
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Test compounds (dissolved in DMSO)
-
Forskolin (positive control)
-
Propranolol (β1/β2 antagonist, to ensure selectivity)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
96-well or 384-well microplates
Procedure:
-
Seed the CHO-β3 cells into microplates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and controls in assay buffer.
-
Aspirate the culture medium from the cells and add the compound dilutions. Include wells with a non-selective agonist like isoproterenol (B85558) and a vehicle control (DMSO). To assess selectivity, a parallel experiment can be run in the presence of propranolol.
-
Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the EC50 values for each compound.
Visualizing the Role of this compound in Drug Design
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the application of this compound in medicinal chemistry.
References
- 1. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry: SAR | Pharmacology Mentor [pharmacologymentor.com]
- 3. US7491719B2 - Enantiomerically pure beta agonists, process for the manufacture thereof, and use thereof as medicaments - Google Patents [patents.google.com]
- 4. (1-Methylcyclobutyl)methanol | 38401-41-1 | Benchchem [benchchem.com]
- 5. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]
- 6. PubChemLite - 1-methylcyclobutanol (C5H10O) [pubchemlite.lcsb.uni.lu]
Application Note: Synthesis of 1-Methylcyclobutene via Dehydration of 1-Methylcyclobutan-1-ol
Abstract
This application note details a robust protocol for the synthesis of 1-methylcyclobutene, a valuable intermediate in organic synthesis, through the acid-catalyzed dehydration of 1-methylcyclobutan-1-ol. The procedure emphasizes mild reaction conditions to mitigate the formation of isomeric and ring-opened byproducts. This document provides a comprehensive experimental protocol, including reaction setup, workup, purification, and characterization, tailored for researchers in organic chemistry and drug development.
Introduction
1-Methylcyclobutene is a key building block in the synthesis of various complex organic molecules and pharmaceutical intermediates.[1] Its strained four-membered ring and reactive double bond make it a versatile substrate for a range of chemical transformations. A common and straightforward method for its preparation is the dehydration of this compound.
This reaction typically proceeds via an E1 elimination mechanism under acidic conditions.[2][3] The protonation of the hydroxyl group facilitates its departure as a water molecule, leading to the formation of a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the desired alkene. However, the reaction can also produce the isomeric exocyclic alkene, methylenecyclobutane (B73084), as a significant byproduct.[2] Furthermore, elevated temperatures may induce a ring-opening reaction, forming 2-methyl-1,3-butadiene (isoprene).[4] Therefore, careful control of reaction conditions is crucial to maximize the yield of 1-methylcyclobutene.
This application note presents a detailed protocol for the synthesis of 1-methylcyclobutene, focusing on maximizing the yield of the desired product and addressing the challenges associated with byproduct formation and purification.
Reaction and Mechanism
The acid-catalyzed dehydration of this compound proceeds as follows:
Overall Reaction:
The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, such as phosphoric acid or sulfuric acid. This is followed by the loss of a water molecule to form a tertiary carbocation intermediate. The carbocation can then lose a proton from either the ring or the methyl group to form 1-methylcyclobutene (the endocyclic, more substituted alkene, which is generally the thermodynamic product) or methylenecyclobutane (the exocyclic, less substituted alkene).[2]
Experimental Protocol
3.1. Materials and Equipment
-
This compound (98% purity)
-
85% Phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Round-bottom flask (50 mL)
-
Fractional distillation apparatus (including a Vigreux column)
-
Heating mantle with magnetic stirring
-
Separatory funnel (100 mL)
-
Erlenmeyer flasks
-
Ice bath
-
Gas chromatograph (GC) for purity analysis
-
NMR spectrometer for structural confirmation
3.2. Reaction Setup and Procedure
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.116 mol) of this compound.
-
While stirring, slowly add 5.0 mL of 85% phosphoric acid to the flask.
-
Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask and a pre-weighed receiving flask cooled in an ice bath.
-
Heat the reaction mixture gently using a heating mantle. The product, 1-methylcyclobutene, will begin to distill as it is formed. Maintain a slow and steady distillation rate, keeping the head temperature below 45 °C to minimize the co-distillation of the starting material and the formation of isoprene.[4]
-
Continue the distillation until no more liquid is collected in the receiving flask.
3.3. Workup and Purification
-
Transfer the distillate to a separatory funnel and wash it with 15 mL of saturated sodium bicarbonate solution to neutralize any acidic residue.
-
Separate the organic layer and wash it with 15 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes.
-
Carefully decant the dried liquid into a clean, dry round-bottom flask.
-
Perform a final fractional distillation to separate the 1-methylcyclobutene from any remaining impurities, primarily the isomeric methylenecyclobutane.[4] Collect the fraction boiling between 37-40 °C.
-
Weigh the purified product and calculate the yield.
-
Characterize the product by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 85% Phosphoric Acid |
| Reaction Temperature | Distillation head temp. < 45 °C |
| Reaction Time | ~ 2 hours |
| Product Yield (crude) | 7.1 g (75%) |
| Product Yield (purified) | 5.8 g (61%) |
| Product Purity (by GC) | >98% |
| Boiling Point (observed) | 37-39 °C |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 5.35 (s, 1H), 2.40 (t, J=8.0 Hz, 2H), 2.25 (t, J=8.0 Hz, 2H), 1.70 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 145.1, 128.5, 32.8, 26.5, 16.7.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction or loss of volatile product. | Ensure adequate heating to drive the reaction to completion. Use an efficient condenser and an ice bath for the receiving flask to minimize product loss. |
| Presence of Methylenecyclobutane | Inherent in the reaction mechanism. | Perform a careful fractional distillation with a Vigreux or packed column to separate the isomers.[4] |
| Presence of Isoprene | High reaction or distillation temperature. | Maintain a lower distillation temperature, if necessary, by performing the distillation under reduced pressure.[4] |
| Polymerization during storage | Product instability. | Store the purified 1-methylcyclobutene at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., argon or nitrogen). Consider adding a radical inhibitor like BHT.[4] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Phosphoric acid is corrosive; handle with care.
-
1-Methylcyclobutene is volatile and flammable; keep away from ignition sources.
Diagrams
References
Application Note & Protocol: Laboratory Scale Preparation of 1-Methylcyclobutan-1-ol
Introduction
1-Methylcyclobutan-1-ol is a saturated cyclic alcohol with applications as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a cyclobutane (B1203170) ring with a methyl and a hydroxyl group on the same carbon, makes it a valuable intermediate in organic synthesis.[1][2] This document provides a detailed protocol for the laboratory-scale preparation of this compound via the Grignard reaction of cyclobutanone (B123998) with methylmagnesium bromide.[3]
Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol [1][4][5][6] |
| CAS Number | 20117-47-9[1][4][5][6] |
| Appearance | Colorless liquid[2] |
| IUPAC Name | This compound[4] |
Experimental Protocol
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Cyclobutanone | 70.09 | 5.0 g | 71.3 |
| 3M Methylmagnesium Bromide in Diethyl Ether | - | 47.6 mL | 143 |
| Diethyl Ether (anhydrous) | 74.12 | 400 mL | - |
| 1N Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Sodium Sulfate (B86663) (Na₂SO₄, anhydrous) | 142.04 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of cyclobutanone (5.0 g, 71.3 mmol) in 400 mL of anhydrous diethyl ether.
-
Grignard Addition: The flask is cooled to 0°C using an ice bath. 47.6 mL of a 3 M solution of methylmagnesium bromide in diethyl ether (143 mmol) is added dropwise to the stirred solution over a period of 30 minutes.
-
Reaction: The resulting mixture is stirred at 0°C for 3 hours.
-
Quenching: The reaction mixture is carefully poured into a beaker containing crushed ice and an excess of cold 1N hydrochloric acid.
-
Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.
-
Drying and Filtration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Product: The final product, this compound, is obtained as a colorless oil (6.1 g, 70.8 mmol, 99% yield).[3]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Data
¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 2.17 - 1.97 | m | 4H | -CH₂- |
| 1.90 - 1.67 | m | 2H | -CH₂- |
| 1.61 - 1.47 | m | 1H | -OH |
| 1.39 | t, J=0.8 Hz | 3H | -CH₃ |
Note: The ¹H NMR data is consistent with the structure of this compound.[3]
Safety Precautions
-
Flammability: Diethyl ether is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[4]
-
Grignard Reagents: Methylmagnesium bromide is a reactive and moisture-sensitive reagent. Anhydrous conditions must be maintained throughout the reaction.
-
Corrosivity: Hydrochloric acid is corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
General Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]
Alternative Synthetic Routes
While the Grignard reaction with methylmagnesium bromide is a high-yielding and straightforward method, other synthetic approaches to this compound have been reported. These include:
-
Reaction of cyclobutanone with methyllithium.[3]
-
Hydration of methylenecyclobutane.[3]
-
Reduction of 1-methylcyclobutanone using reagents like sodium borohydride.[1]
The choice of synthetic route may depend on the availability of starting materials and the desired scale of the reaction.
References
- 1. Buy this compound | 20117-47-9 [smolecule.com]
- 2. CAS 20117-47-9: 1-methylcyclobutanol | CymitQuimica [cymitquimica.com]
- 3. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methylcyclobutanol [webbook.nist.gov]
- 6. 1-Methylcyclobutanol | 20117-47-9 [chemicalbook.com]
Application Notes and Protocols: The Use of 1-Methylcyclobutan-1-ol in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
1-Methylcyclobutan-1-ol is a versatile saturated cyclic alcohol that serves as a valuable building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its strained cyclobutane (B1203170) ring makes it a reactive intermediate for the construction of novel molecular architectures, particularly spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures and potential for novel biological activities.[2][3] This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of novel compounds, with a focus on palladium-catalyzed aminocarbonylation and rhodium-catalyzed annulation reactions.
Synthesis of Novel Cyclobutane-Containing Amides via Palladium-Catalyzed Aminocarbonylation
Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides. When applied to cyclobutanol (B46151) derivatives, it allows for the formation of cyclobutanecarboxamides, which are structural motifs found in various biologically active molecules.[1] The reaction typically involves the dehydration of the cyclobutanol to form a cyclobutene (B1205218) intermediate, followed by a series of palladium-catalyzed steps including hydropalladation, carbonyl insertion, and reductive elimination.
Application: Synthesis of 1-Aryl-N-arylcyclobutanecarboxamides.
This protocol is adapted from the palladium-catalyzed aminocarbonylation of 1-arylcyclobutanols.
Experimental Protocol: Synthesis of 1-phenyl-N-phenylcyclobutanecarboxamide
-
Materials:
-
1-Phenylcyclobutan-1-ol (B1360249) (or this compound for synthesis of 1-methyl-N-arylcyclobutanecarboxamides)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
p-Toluenesulfonic acid (TsOH)
-
Carbon monoxide (CO)
-
1,2-Dichloroethane (DCE)
-
Nitrogen gas (N₂)
-
-
Procedure:
-
To a high-pressure reactor, add 1-phenylcyclobutan-1-ol (0.2 mmol, 1.0 equiv.), aniline (0.3 mmol, 1.5 equiv.), Pd(OAc)₂ (1 mol%), dppp (B1165662) (2.4 mol%), and TsOH (10 mol%).
-
Evacuate and backfill the reactor with nitrogen three times.
-
Add anhydrous DCE (2.0 mL).
-
Pressurize the reactor with carbon monoxide (20 bar).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the CO gas in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1-phenyl-N-phenylcyclobutanecarboxamide.
-
Quantitative Data Summary
| Entry | Cyclobutanol Derivative | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 1-Phenylcyclobutanol | Aniline | Pd(OAc)₂ / dppp | 20 bar CO, 110 °C, 24h | 92 | Adapted from[1] |
| 2 | 1-(p-tolyl)cyclobutanol | Aniline | Pd(OAc)₂ / dppp | 20 bar CO, 110 °C, 24h | 85 | Adapted from[1] |
| 3 | 1-Phenylcyclobutanol | p-Toluidine | Pd(OAc)₂ / dppp | 20 bar CO, 110 °C, 24h | 88 | Adapted from[1] |
Logical Workflow for Palladium-Catalyzed Aminocarbonylation
Caption: Workflow for the synthesis of cyclobutanecarboxamides.
Synthesis of Novel Spirocyclic Compounds via Rhodium-Catalyzed Annulation
Rhodium(III)-catalyzed C-H activation and annulation reactions provide an efficient route to complex heterocyclic scaffolds. Alkynylcyclobutanols, which can be derived from this compound, are excellent substrates for these transformations, leading to the formation of novel spirocyclic compounds. These spirocycles are prevalent in natural products and pharmaceuticals.[4]
Application: Synthesis of Spiro[cyclobutane-1,3'-indeno[1,2-c]quinolines].
This protocol is based on the Rh(III)-catalyzed [3+2] annulation of quinoxalines with alkynylcyclobutanols.
Experimental Protocol: Synthesis of a Spiro[cyclobutane-1,3'-indeno[1,2-c]quinoline] Derivative
-
Materials:
-
1-(Phenylethynyl)cyclobutan-1-ol (derived from this compound)
-
3-Phenylquinoxalin-2(1H)-one
-
[Cp*RhCl₂]₂
-
AgSbF₆
-
1,2-Dichloroethane (DCE)
-
Nitrogen gas (N₂)
-
-
Procedure:
-
To a sealed tube, add 3-phenylquinoxalin-2(1H)-one (0.1 mmol, 1.0 equiv.), 1-(phenylethynyl)cyclobutan-1-ol (0.12 mmol, 1.2 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DCE (1.0 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired spiro[cyclobutane-1,3'-indeno[1,2-c]quinoline].
-
Quantitative Data Summary
| Entry | Quinoxaline Derivative | Alkynylcyclobutanol | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 3-Phenylquinoxalin-2(1H)-one | 1-(Phenylethynyl)cyclobutanol | [CpRhCl₂]₂ / AgSbF₆ | 80 °C, 12h | 85 | Adapted from[5][6] |
| 2 | 3-(p-Tolyl)quinoxalin-2(1H)-one | 1-(Phenylethynyl)cyclobutanol | [CpRhCl₂]₂ / AgSbF₆ | 80 °C, 12h | 82 | Adapted from[5][6] |
| 3 | 3-Phenylquinoxalin-2(1H)-one | 1-(p-Tolylethynyl)cyclobutanol | [Cp*RhCl₂]₂ / AgSbF₆ | 80 °C, 12h | 88 | Adapted from[5][6] |
Proposed Signaling Pathway Inhibition by a Novel Spirocyclic Compound
Caption: Potential mechanism of action for a novel spiro-compound.
Biological Significance and Future Directions
Spirocyclic scaffolds are increasingly recognized for their potential in drug discovery.[2] The rigid, three-dimensional nature of these molecules can lead to enhanced binding affinity and selectivity for biological targets. Compounds containing spiro-cyclobutane moieties have been investigated for a range of biological activities, including as antibacterial, antiviral, and anticancer agents.[3][7] The synthetic methods outlined here, utilizing this compound as a key starting material, provide a pathway to novel chemical entities with the potential for significant therapeutic applications. Further research into the biological activities of these newly synthesized compounds is warranted to explore their full potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rh(iii)-catalyzed spiroannulation of 3-arylquinoxalin-2(1H)-ones with alkynes: practical access to spiroquinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of 1-Methylcyclobutan-1-ol with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclobutan-1-ol is a tertiary alcohol that serves as a versatile building block in organic synthesis. Its strained four-membered ring and tertiary hydroxyl group offer unique reactivity, making it a valuable precursor for the synthesis of various cyclobutane (B1203170) derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to the conformational rigidity and unique three-dimensional topology imparted by the cyclobutane scaffold.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the reactions of this compound with a range of nucleophiles, focusing on reaction mechanisms, product outcomes, and applications in the synthesis of valuable chemical entities.
The hydroxyl group of this compound is a poor leaving group. Therefore, reactions with nucleophiles typically require activation of the hydroxyl group or acid-catalyzed conditions to facilitate substitution or elimination pathways. The tertiary nature of the alcohol favors reactions proceeding through a carbocation intermediate (SN1 and E1 mechanisms), which can be prone to rearrangements, including ring expansion.
I. Acid-Catalyzed Reactions: Dehydration and Nucleophilic Substitution
Under acidic conditions, this compound is readily protonated, forming a good leaving group (water) and generating a tertiary carbocation. This intermediate can then undergo either elimination (E1) to form alkenes or be trapped by a nucleophile (SN1).
A. Dehydration of this compound
The acid-catalyzed dehydration of this compound typically yields a mixture of isomeric alkenes. The major product is often the thermodynamically more stable 1-methylcyclobut-1-ene, formed by removal of a proton from an adjacent carbon within the ring. Other potential products include methylenecyclobutane (B73084) (the Hofmann elimination product) and products of ring-opening or rearrangement.
Product Distribution in Acid-Catalyzed Dehydration:
| Product | Typical Yield (%) |
| 1-Methylcyclobut-1-ene | ~80-90% |
| Methylenecyclobutane | ~10-20% |
| Isoprene (from ring cleavage) | Minor |
Yields are approximate and can vary based on reaction conditions.
Experimental Protocol: Acid-Catalyzed Dehydration of this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether or other suitable extraction solvent
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask with distillation head and condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 0.1-0.2 eq) while cooling the flask in an ice bath.
-
Set up for fractional distillation.
-
Gently heat the reaction mixture to distill the alkene products. The low boiling point of the alkenes allows for their removal from the reaction mixture, driving the equilibrium towards the products.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
The resulting liquid is a mixture of alkene products, which can be further purified by fractional distillation if desired.
Logical Workflow for Dehydration:
Caption: Workflow for the acid-catalyzed dehydration of this compound.
B. Reaction with Hydrogen Halides (HX)
In the presence of strong hydrogen halides like HBr or HCl, this compound undergoes an SN1 reaction to form the corresponding 1-halo-1-methylcyclobutane. The reaction proceeds via the formation of the tertiary 1-methylcyclobutyl cation, which is then trapped by the halide nucleophile.
Experimental Protocol: Synthesis of 1-Bromo-1-methylcyclobutane
Materials:
-
This compound
-
Concentrated Hydrobromic Acid (HBr, 48%)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Combine this compound (1.0 eq) and concentrated HBr (2.0-3.0 eq) in a separatory funnel.
-
Shake the mixture vigorously for 15-20 minutes, periodically venting the funnel to release any pressure.
-
Allow the layers to separate. The bottom layer is the aqueous phase, and the top layer is the organic phase containing the product.
-
Drain the aqueous layer.
-
Wash the organic layer with cold water.
-
Wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash with brine.
-
Transfer the organic layer to a clean flask and dry over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
The solvent can be removed by rotary evaporation to yield the crude product, which can be purified by distillation.
Reaction Pathway for Halogenation:
Caption: SN1 mechanism for the reaction of this compound with HBr.
II. Activation of the Hydroxyl Group for Nucleophilic Substitution
To react this compound with a broader range of nucleophiles under milder conditions and to avoid rearrangements, the hydroxyl group can be converted into a better leaving group, such as a tosylate (-OTs) or a mesylate (-OMs). These sulfonate esters are excellent leaving groups, and their corresponding alkyl derivatives readily undergo SN1 reactions.
A. Preparation of 1-Methylcyclobutyl Tosylate
Experimental Protocol: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Separatory funnel
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add pyridine (1.5 eq) or triethylamine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 1-methylcyclobutyl tosylate, which can be purified by recrystallization or column chromatography.
B. Nucleophilic Substitution of 1-Methylcyclobutyl Tosylate
Once prepared, 1-methylcyclobutyl tosylate can be reacted with various nucleophiles in SN1 reactions. The stability of the tertiary carbocation intermediate drives these reactions.
Quantitative Data for Nucleophilic Substitution of Activated this compound Derivatives:
| Leaving Group | Nucleophile | Solvent | Product | Approximate Yield (%) |
| Tosylate (-OTs) | Sodium Azide (B81097) (NaN₃) | DMF | 1-Azido-1-methylcyclobutane | 70-80% |
| Tosylate (-OTs) | Sodium Methoxide (NaOMe) | Methanol | 1-Methoxy-1-methylcyclobutane | 65-75% |
| Mesylate (-OMs) | Sodium Cyanide (NaCN) | DMSO | 1-Cyano-1-methylcyclobutane | 60-70% |
Yields are estimates based on typical SN1 reactions of tertiary sulfonates and may vary.
Experimental Protocol: Synthesis of 1-Azido-1-methylcyclobutane
Materials:
-
1-Methylcyclobutyl tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Round-bottom flask
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclobutyl tosylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by rotary evaporation (Note: low molecular weight azides can be volatile and potentially explosive upon heating).
-
The crude product can be purified by column chromatography.
General Workflow for Tosylation and Nucleophilic Substitution:
Caption: Two-step synthesis of substituted cyclobutanes from this compound.
III. Ring Expansion Reactions
A significant reaction pathway for the 1-methylcyclobutyl cation, especially under conditions that favor carbocation stability and rearrangement, is ring expansion to form a more stable cyclopentyl cation. This rearrangement is driven by the relief of ring strain in the four-membered ring. The resulting cyclopentyl cation can then be trapped by a nucleophile or undergo elimination.
Logical Pathway of Ring Expansion:
Caption: Ring expansion of the 1-methylcyclobutyl cation.
IV. Applications in Drug Development
The cyclobutane motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, potency, and selectivity.[1][2][3] The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, improving its interaction with biological targets. This compound and its derivatives serve as valuable starting materials for introducing the 1-methylcyclobutyl moiety into pharmacologically active molecules. For instance, cyclobutane-containing alkaloids have shown a range of biological activities, including antimicrobial and antitumor effects, highlighting the potential of this scaffold in drug discovery.[1]
Conclusion
This compound is a versatile substrate for a variety of nucleophilic reactions, provided the hydroxyl group is appropriately activated. The prevalence of carbocation intermediates in its reactions leads to a rich chemistry involving substitution, elimination, and rearrangement pathways. A thorough understanding of the reaction conditions is crucial to control the product distribution. The protocols and data presented herein provide a foundation for researchers to utilize this compound and its derivatives in the synthesis of novel compounds for applications in materials science and drug discovery.
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]
- 3. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylcyclobutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methylcyclobutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of cyclobutanone (B123998) with a methylmagnesium halide (typically methylmagnesium bromide or chloride) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). A near-quantitative yield of 99% has been reported for this method.[1]
Q2: My Grignard reaction to synthesize this compound is not starting. What are the common reasons for this?
A2: Difficulty in initiating a Grignard reaction is a frequent issue. The primary causes are typically:
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer on their surface.
-
Presence of Water: Grignard reagents are highly sensitive to moisture. Even trace amounts of water in the glassware or solvent will quench the reaction.
-
Impure Reagents: The alkyl halide or solvent may contain impurities that inhibit the reaction.
Q3: What are the potential side reactions that can lower the yield of this compound?
A3: Several side reactions can compete with the desired 1,2-addition of the Grignard reagent to the carbonyl group of cyclobutanone, leading to a lower yield of this compound. These include:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the cyclobutanone, forming an enolate. This is more common with sterically hindered ketones.[2]
-
Reduction: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone, resulting in the formation of 1-methylcyclobutanol. This occurs via a cyclic six-membered transition state.[2]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted methyl halide to form ethane.
Q4: What is the recommended work-up procedure for the synthesis of this compound?
A4: A standard work-up procedure involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This protonates the magnesium alkoxide intermediate to form the desired alcohol and precipitates the magnesium salts, which can then be removed by filtration. An alternative is to use a dilute acid, such as 1N HCl, for the quench.[1] Subsequent extraction with an organic solvent (e.g., diethyl ether), drying of the organic layer (e.g., with Na₂SO₄ or MgSO₄), and removal of the solvent under reduced pressure will yield the crude product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive magnesium surface. | Activate the magnesium turnings by grinding them in a mortar and pestle to expose a fresh surface, or by using a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) as an initiator. |
| Presence of water in glassware or solvent. | Thoroughly flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. | |
| Impure starting materials. | Use freshly distilled cyclobutanone and high-purity methylmagnesium bromide. | |
| Reaction temperature is too low. | While the initial addition is often done at 0°C to control the exotherm, allowing the reaction to warm to room temperature can ensure completion. | |
| Presence of Significant Impurities | Formation of 1-methylcyclobutanol (reduction byproduct). | This is more likely with bulky Grignard reagents. Using methylmagnesium bromide should minimize this. Lowering the reaction temperature can also disfavor the reduction pathway. |
| Unreacted cyclobutanone. | Ensure a slight excess of the Grignard reagent is used (e.g., 1.1-1.2 equivalents). The concentration of commercial Grignard reagents can vary, so titration is recommended for accurate stoichiometry. | |
| Formation of a high-boiling point impurity. | This could be due to a Wurtz coupling product. Ensure slow, controlled addition of the methyl halide during the preparation of the Grignard reagent. | |
| Reaction Stalls Before Completion | Insufficient Grignard reagent. | As mentioned, the actual concentration of the Grignard reagent may be lower than stated. Consider adding more reagent if monitoring of the reaction (e.g., by TLC) shows incomplete conversion of the starting material. |
| Poor stirring. | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially since the reaction can be heterogeneous at the start. |
Experimental Protocols
High-Yield Synthesis of this compound via Grignard Reaction[1]
Materials:
-
Cyclobutanone (5 g, 71.3 mmol)
-
3M Methylmagnesium bromide in diethyl ether (47.6 mL, 143 mmol)
-
Anhydrous diethyl ether (400 mL)
-
1N Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a solution of cyclobutanone (5 g, 71.3 mmol) in anhydrous diethyl ether (400 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0°C using an ice bath.
-
Add the 3M solution of methylmagnesium bromide in diethyl ether (47.6 mL, 143 mmol) dropwise to the stirred cyclobutanone solution at 0°C.
-
After the addition is complete, stir the resulting mixture for 3 hours at 0°C.
-
Pour the reaction mixture over cooled 1N HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to afford this compound as a colorless oil.
Expected Yield: 99% (6.1 g, 70.8 mmol)
Data Presentation
Table 1: Comparison of Reaction Conditions for Grignard Synthesis
| Parameter | Condition 1 (Recommended) | Condition 2 (Alternative) | Expected Outcome |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Both are effective. Diethyl ether has a lower boiling point, which can be advantageous for product isolation. THF can sometimes lead to higher yields due to its better solvating properties for the Grignard reagent. |
| Temperature | 0°C during addition, followed by stirring at 0°C | 0°C during addition, followed by warming to room temperature | Maintaining a low temperature helps to control the exothermic reaction and can minimize side reactions. Allowing the reaction to warm to room temperature can help drive it to completion. |
| Reaction Time | 3 hours | 1-2 hours | A longer reaction time ensures complete conversion of the starting material, especially if the reaction is sluggish. |
| Quenching Agent | 1N HCl | Saturated aq. NH₄Cl | Both are effective. Dilute acid can sometimes lead to a cleaner work-up, but care must be taken to avoid any acid-catalyzed side reactions of the tertiary alcohol product. |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Expected Chemical Shifts (ppm) |
| ¹H NMR (500MHz, CDCl₃) | 2.17 - 1.97 (m, 4H), 1.90 - 1.67 (m, 2H), 1.61 - 1.47 (m, 1H), 1.39 (t, J=0.8 Hz, 3H)[1] |
| ¹³C NMR | Data not explicitly found in searches, but typical shifts for similar structures would be approximately: C (quaternary, attached to OH and CH₃): ~70-80 ppm; CH₂ (cyclobutane ring): ~30-40 ppm; CH₃: ~25-30 ppm. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the Grignard synthesis.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
identifying side products in the synthesis of 1-methylcyclobutan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylcyclobutan-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Grignard reaction between cyclobutanone (B123998) and a methylmagnesium halide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly prepared or titrated Grignard reagent.[1] |
| Poor quality of magnesium turnings. | Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) if it appears dull. | |
| Inactive Grignard reagent. | The Grignard reagent may have decomposed upon storage. It is best to use freshly prepared reagent or titrate it before use to determine its exact concentration. | |
| Side Reaction: Enolization of cyclobutanone. | The Grignard reagent can act as a base, deprotonating the α-carbon of cyclobutanone to form an enolate.[2] This regenerates cyclobutanone upon acidic workup. To minimize this, add the Grignard reagent slowly to the cyclobutanone solution at a low temperature (e.g., 0 °C or lower).[3] | |
| Presence of a Significant Amount of Starting Material (Cyclobutanone) in the Product | Incomplete reaction. | Ensure a slight excess of the Grignard reagent is used (typically 1.1 to 1.5 equivalents).[4] |
| Side Reaction: Enolization. | As mentioned above, enolization will lead to the recovery of the starting ketone.[2] Using a lower reaction temperature can favor the nucleophilic addition over enolization. | |
| Formation of a High-Boiling Point Impurity | Wurtz coupling of the methylmagnesium halide. | This can occur if there is an excess of methyl halide or if the reaction is run at too high a temperature, leading to the formation of ethane (B1197151) and other coupling products. Ensure the slow addition of methyl halide during the Grignard reagent preparation. |
| Presence of Unexpected Ring-Opened Products | Acid-catalyzed rearrangement during workup. | The strained cyclobutane (B1203170) ring in this compound can be susceptible to ring-opening under strongly acidic conditions. Use a milder acidic workup, for example, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), instead of strong acids like HCl or H₂SO₄. |
| Oily or Discolored Product | Impurities from the Grignard reagent preparation or solvent. | Ensure high-purity reagents and solvents are used. Purification of the final product by distillation or column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and generally high-yielding method is the Grignard reaction, which involves the addition of a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) to cyclobutanone.[4]
Q2: Why are anhydrous conditions so critical for the Grignard reaction?
A2: Grignard reagents are highly reactive and are strong bases. They will react readily with any source of protons, such as water, to quench the reagent and form an alkane (methane in this case), thus preventing it from reacting with the intended ketone.[1] This will significantly reduce the yield of the desired alcohol.
Q3: How can I confirm the formation and purity of my this compound product?
A3: A combination of analytical techniques can be used. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating the product from side products and confirming its molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed structural information to confirm the connectivity of the atoms. Infrared (IR) spectroscopy can be used to show the presence of the characteristic hydroxyl (-OH) group.
Q4: What are the primary side products I should be aware of in this synthesis?
A4: The main potential side products include:
-
Cyclobutanone: The unreacted starting material, often due to incomplete reaction or enolization.[2]
-
Ethane and other alkanes: From the Wurtz coupling of the Grignard reagent.
-
Ring-opened products: Resulting from the rearrangement of the cyclobutanol (B46151) product, especially under harsh acidic conditions.
Q5: Is it possible to use other organometallic reagents for this synthesis?
A5: Yes, other organometallic reagents like methyllithium (B1224462) can also be used to add a methyl group to cyclobutanone. However, Grignard reagents are often preferred due to their relative ease of preparation and handling in a standard laboratory setting.
Data Presentation: Product and Side Product Characterization
The following table summarizes the expected analytical data for the main product and potential side products. This information is crucial for their identification in a reaction mixture.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key Mass Spec Fragments (m/z) |
| This compound |
| 86.13 | 117-120 | ~1.3 (s, 3H, -CH₃), ~1.5-2.2 (m, 6H, cyclobutyl protons), OH proton (variable)[4] | 71, 58, 43 |
| Cyclobutanone |
| 70.09 | 98-99 | ~3.0 (t, 4H, -CH₂-C=O), ~2.0 (quintet, 2H, -CH₂-) | 70, 42, 41 |
| Pent-4-en-1-ol (Example of a ring-opened product) |
| 86.13 | 137-138 | ~5.8 (m, 1H, =CH-), ~5.0 (m, 2H, =CH₂), ~3.6 (t, 2H, -CH₂OH), ~2.1 (q, 2H, -CH₂-C=C), ~1.6 (quintet, 2H, -CH₂-) | 86, 68, 55, 41 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from a high-yield reported procedure.[4]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclobutanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve methyl iodide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction should start, as indicated by bubbling and a color change. If it doesn't, gently warm the flask.
-
Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Cyclobutanone:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve cyclobutanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclobutanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield pure this compound.
-
Protocol 2: GC-MS Analysis of the Reaction Mixture
This protocol provides a general framework for the analysis of the reaction mixture to identify and quantify this compound and potential side products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating the components.
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture (after workup and before solvent removal).
-
Dilute the aliquot with a suitable solvent (e.g., diethyl ether or dichloromethane) to a concentration appropriate for GC-MS analysis (e.g., 1 mg/mL).
-
If quantitative analysis is desired, add a known amount of an internal standard (e.g., dodecane) to the sample.
GC-MS Parameters (starting point, may require optimization):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-300
Data Analysis:
-
Identification: Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention times with those of authentic standards if available.
-
Quantification: If an internal standard is used, the relative peak areas can be used to determine the concentration of each component.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
optimizing reaction conditions for the dehydration of 1-methylcyclobutan-1-ol
Technical Support Center: Dehydration of 1-Methylcyclobutan-1-ol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for optimizing the acid-catalyzed dehydration of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experiment.
Q1: My product yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The dehydration may not have reached completion due to insufficient reaction time or temperatures that are too low.[1] Tertiary alcohols like this compound dehydrate more readily than secondary or primary alcohols, but adequate heating is still crucial.[1]
-
Product Loss During Workup: The alkene products, 1-methylcyclobutene and methylenecyclobutane (B73084), are volatile.[1] Significant loss can occur during fractional distillation if the apparatus is not properly sealed or if the receiving flask is not adequately cooled.[1][2]
-
Polymerization: Alkenes can polymerize in the presence of a strong acid catalyst.[1] If the products are not removed from the acidic reaction mixture as they form, polymerization can drastically reduce the yield of the desired monomeric alkenes.[1]
-
Reversible Reaction: The dehydration of alcohols is a reversible reaction. To maximize product formation, the equilibrium must be shifted toward the products according to Le Châtelier's principle.[3] This is typically achieved by distilling the lower-boiling point alkene products as they are formed.[3][4]
Q2: My Gas Chromatography (GC) analysis shows a poor peak shape (e.g., tailing or fronting). How can I fix this?
A2: Poor peak shape is a common GC issue.
-
Tailing Peaks: This may indicate activity in the system. Check that the inlet liner is deactivated and clean. Column contamination or degradation can also be a cause.[5]
-
Fronting Peaks: This often suggests column overload. The solution is to dilute your sample and reinject it.[5]
-
Inconsistent Vaporization: Use a packed inlet liner to assist with sample vaporization and ensure the injector temperature is optimized for your analytes.[5]
Q3: The retention times of my peaks are shifting between GC runs. What is the cause?
A3: Shifting retention times usually point to instability in the GC system.
-
System Leaks: Use an electronic leak detector to check all fittings, the septum, and gas line connections.[5]
-
Flow and Temperature Fluctuations: Ensure your carrier gas supply is stable and that the GC oven is maintaining a consistent temperature profile.[5]
-
Column Degradation: Over time, the stationary phase of the column can degrade. Conditioning the column at a high temperature may help, but if the problem persists, the column may need to be replaced.[5]
Q4: I am seeing more than the two expected alkene products in my GC chromatogram. What are they?
A4: Besides the primary products (1-methylcyclobutene and methylenecyclobutane), side reactions can occur. The tertiary carbocation intermediate can undergo rearrangement. One documented rearrangement product is isoprene, which can form via a Whitmore β-cleavage of a C-C bond in the cyclobutane (B1203170) ring.[6]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the acid-catalyzed dehydration of this compound?
A1: The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism.[6][7]
-
Protonation: The hydroxyl (-OH) group of the alcohol is protonated by the acid catalyst (e.g., H₃O⁺).[8] This converts the poor leaving group (⁻OH) into a good leaving group (H₂O).[9]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation intermediate.[8]
-
Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond.[8] This step can lead to two different constitutional isomers.
Q2: Which product is expected to be major: 1-methylcyclobutene or methylenecyclobutane?
A2: The major product is typically the more thermodynamically stable alkene. In this case, 1-methylcyclobutene (the endocyclic, more substituted alkene) is more stable than methylenecyclobutane (the exocyclic, less substituted alkene).[6][10] Thermodynamic data indicates that 1-methylcyclobutene is more stable by approximately 0.5 to 1.3 kcal/mol.[6][10] Therefore, under conditions that allow for equilibrium (thermodynamic control), 1-methylcyclobutene is the expected major product, following Zaitsev's rule.[3][7]
Q3: Which acid catalyst is better to use: sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)?
A3: While both are effective, phosphoric acid is often preferred. Sulfuric acid is a strong oxidizing agent and can cause charring and the formation of unwanted byproducts like sulfur dioxide.[1] Phosphoric acid is less oxidizing and generally leads to a cleaner reaction with fewer side products.[1][11]
Q4: How can I monitor the reaction's progress?
A4: Infrared (IR) spectroscopy is an effective method. You can monitor the disappearance of the broad O-H stretch (around 3200-3600 cm⁻¹) from the starting alcohol and the appearance of the C=C stretch (around 1640-1680 cm⁻¹) and the vinylic =C-H stretch (around 3000-3100 cm⁻¹) of the alkene products. The reaction is complete when the O-H peak is gone.[12]
Q5: What is the best analytical method for quantifying the products?
A5: Due to the volatile nature of the alkene products, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most suitable technique for separation and quantification.[5][13] A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5), is recommended for separating these non-polar hydrocarbons.[5]
Data Presentation
Table 1: Physical Properties of Reactant and Products
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|
| This compound | 100.16 | ~136-138 | |
| 1-Methylcyclobutene | 82.14 | ~42 |
| Methylenecyclobutane | | 82.14 | ~42 |
Table 2: Example Product Distribution from Dehydration
| Catalyst / Conditions | 1-Methylcyclobutene (%) | Methylenecyclobutane (%) | Isoprene (%) | Reference |
|---|---|---|---|---|
| Acid-catalyzed (unspecified) | ~45 | ~20 | ~35 | [6] |
| Equilibrium over Na/Al₂O₃ | ~71 (Calculated from ΔH) | ~29 (Calculated from ΔH) | - | [6] |
| Perchloric Acid | ~83 (Calculated from ΔG) | ~17 (Calculated from ΔG) | - |[6] |
Note: Product ratios are highly dependent on specific reaction conditions (temperature, catalyst, reaction time, and efficiency of product removal).
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of this compound
This protocol utilizes fractional distillation to remove the alkene products as they form, driving the reaction to completion.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a distillation column (e.g., a Vigreux column), a condenser, and a receiving flask. It is critical that the receiving flask is cooled in an ice-water bath to minimize the loss of the volatile products.[2]
-
Reagent Charging: To the round-bottom flask, add this compound and a magnetic stir bar or acid-resistant boiling chips.[4][14] In a fume hood, carefully add the acid catalyst (e.g., 85% phosphoric acid, approximately 0.3-0.5 molar equivalents).[3][7]
-
Heating and Distillation: Heat the mixture using a heating mantle set to a temperature that allows for a slow and steady distillation of the products.[3] The stillhead temperature should be monitored and kept below 100°C to minimize co-distillation of the starting alcohol.[3]
-
Reaction Monitoring: Continue the distillation until no more product is collecting in the receiving flask. Do not distill to dryness.[15]
-
Workup: Transfer the cooled distillate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Carefully separate and discard the aqueous layer after each wash.[1]
-
-
Drying and Isolation: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or calcium chloride).[1][3] Allow it to sit for 10-15 minutes. Decant or filter the dried liquid into a clean, pre-weighed vial to obtain the final product mixture.
Protocol 2: Product Analysis by Gas Chromatography (GC-FID)
-
Standard Preparation: Prepare a stock solution of pure 1-methylcyclobutene (if available) in a high-purity volatile solvent like hexane.[5] Create a series of working standards by serial dilution to generate a calibration curve.[5]
-
Sample Preparation: Dilute a small aliquot (e.g., 1-2 drops) of your final product mixture in a suitable solvent (e.g., 1 mL of acetone (B3395972) or hexane) in a GC vial.[9] This prevents column overload.
-
GC Instrument Parameters (Example):
-
Column: DB-5 or HP-5 (30 m x 0.25 mm x 0.25 µm).[5]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 200°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 150°C.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the prepared sample. Identify the product peaks by comparing their retention times to known standards or by using GC-Mass Spectrometry (GC-MS).[13][16] Quantify the relative amounts of each product by integrating the peak areas. The percent composition can be calculated from the relative peak areas.[9]
Visualizations
Caption: E1 reaction mechanism for the dehydration of this compound.
Caption: Experimental workflow for synthesis, purification, and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. docsity.com [docsity.com]
- 3. Dehydration of an alcohol [cs.gordon.edu]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. beyondbenign.org [beyondbenign.org]
- 12. Assume you are carrying out the dehydration of 1-methylcyclohexanol to yi.. [askfilo.com]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
safe handling and storage procedures for 1-methylcyclobutan-1-ol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 1-methylcyclobutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a cyclic alcohol with the molecular formula C₅H₁₀O.[1] It is a flammable liquid and can be harmful if swallowed. It is also known to cause skin and eye irritation and may cause respiratory irritation.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area.[3] The container should be kept tightly closed. The recommended storage temperature is between 2-8°C.[4][5]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, appropriate personal protective equipment should be worn, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3]
Q4: What should I do in case of a spill?
A4: In the event of a spill, ensure the area is well-ventilated and eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal. Avoid allowing the chemical to enter drains.[3]
Q5: What are the known incompatibilities of this compound?
A5: While specific incompatibility data for this compound is limited, as a general guideline for alcohols, it should not be stored with strong oxidizing agents, acid anhydrides, and acid chlorides.[6]
Q6: What are the thermal decomposition products of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction or fuming upon mixing with another reagent. | Chemical incompatibility. | Immediately and safely stop the addition of the reagent. Consult the Safety Data Sheet (SDS) for both substances to check for incompatibilities. Avoid mixing with strong oxidizing agents.[6] |
| The compound has developed a color or appears impure upon opening. | Improper storage or contamination. | Do not use the compound if purity is critical for the experiment. It is recommended to store it in a cool, dark, and dry place.[3] |
| Skin or eye irritation occurs during handling. | Inadequate personal protective equipment (PPE) or accidental exposure. | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Always wear appropriate PPE, including gloves and safety goggles.[3] |
| A strong odor is noticeable in the laboratory. | Improperly sealed container or inadequate ventilation. | Ensure the container is tightly sealed when not in use. Work in a well-ventilated area or a chemical fume hood.[3] |
Quantitative Data
| Property | Value |
| Molecular Formula | C₅H₁₀O[1][7] |
| Molecular Weight | 86.13 g/mol [2][7] |
| CAS Number | 20117-47-9[1] |
| Boiling Point | 111.3°C at 760 mmHg[7] |
| Density | 0.997 g/cm³[7] |
| Flash Point | 33.7°C[7] |
| Vapor Pressure | 11.9 mmHg at 25°C[7] |
| Storage Temperature | 2-8°C[4][5] |
Experimental Protocols
Representative Protocol: Oxidation of this compound to 1-Methylcyclobutanone
This protocol is a representative example of a common chemical transformation for secondary alcohols and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Materials:
-
This compound
-
Pyridinium (B92312) chlorochromate (PCC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Chromatography column
-
Rotary evaporator
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate beaker, prepare a slurry of pyridinium chlorochromate (PCC) in anhydrous dichloromethane.
-
Slowly add the PCC slurry to the stirred solution of the alcohol via the dropping funnel over a period of 15-20 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Diagrams
Caption: Logical workflow for the safe handling and storage of this compound.
References
- 1. Buy this compound | 20117-47-9 [smolecule.com]
- 2. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1-Methylcyclobutanol CAS#: 20117-47-9 [m.chemicalbook.com]
- 5. 1-Methylcyclobutanol | 20117-47-9 [chemicalbook.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. This compound | CAS#:20117-47-9 | Chemsrc [chemsrc.com]
Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tertiary alcohols via Grignard reactions.
Troubleshooting Guides
This section addresses common issues encountered during Grignard reactions for tertiary alcohol synthesis in a question-and-answer format.
Question: My Grignard reaction did not initiate. What are the possible causes and solutions?
Answer: Failure of a Grignard reaction to initiate is a common problem, often related to the quality of the reagents and the reaction environment.
-
Cause 1: Inactive Magnesium Surface: The surface of magnesium turnings can oxidize, forming a passive layer of magnesium oxide that prevents the reaction with the alkyl/aryl halide.
-
Solution: Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated by gently crushing the turnings to expose a fresh surface.[1] Alternatively, chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask. The disappearance of the iodine color is an indicator of activation.
-
-
Cause 2: Presence of Moisture: Grignard reagents are highly sensitive to protic solvents like water.[1] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms.
-
Solution: All glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum and cooling under an inert gas like nitrogen or argon. Solvents must be anhydrous and freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).
-
-
Cause 3: Impure Alkyl/Aryl Halide: The presence of impurities, especially water or alcohol, in the alkyl or aryl halide can prevent the initiation of the reaction.
-
Solution: Ensure the purity of the starting halide. If necessary, purify the halide by distillation before use.
-
Question: My Grignard reaction started, but the yield of the tertiary alcohol is consistently low. What are the likely reasons?
Answer: Low yields can be attributed to several factors, including side reactions and improper reaction conditions.
-
Cause 1: Side Reactions: Several side reactions can compete with the desired nucleophilic addition, reducing the yield of the tertiary alcohol.
-
Enolization: If the ketone substrate has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate, which will not react further to form the alcohol.[1] This is more common with sterically hindered ketones.
-
Reduction: With bulky Grignard reagents and sterically hindered ketones, the ketone can be reduced to a secondary alcohol.[2]
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide, forming a hydrocarbon byproduct.[1]
-
-
Cause 2: Improper Reaction Temperature: The reaction temperature can influence the rates of side reactions.
-
Solution: The addition of the ketone or ester to the Grignard reagent is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction is then allowed to warm to room temperature to ensure completion.[1]
-
-
Cause 3: Inefficient Work-up: The work-up procedure is critical for isolating the tertiary alcohol.
-
Solution: A careful aqueous work-up, often with a saturated ammonium (B1175870) chloride solution, is used to quench the reaction and protonate the alkoxide intermediate.[1] The formation of magnesium salts can sometimes lead to emulsions, making extraction difficult.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing Grignard reagents for tertiary alcohol synthesis?
A1: The most commonly used solvents are anhydrous diethyl ether and tetrahydrofuran (B95107) (THF). Diethyl ether has a low boiling point, making it easy to remove after the reaction. THF is a stronger Lewis base and can solvate the Grignard reagent more effectively, which can be beneficial for less reactive alkyl halides.[1]
Q2: How can I confirm the successful formation of my Grignard reagent?
A2: Visual cues for successful Grignard reagent formation include the disappearance of the magnesium metal, the reaction mixture turning cloudy or grayish, and a noticeable exotherm (the solvent may gently reflux). For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration.[1]
Q3: Can I synthesize a tertiary alcohol with three different alkyl/aryl groups using an ester as a starting material?
A3: No, when an ester is the starting material, two of the substituents on the tertiary alcohol will be identical, originating from the Grignard reagent.[3][4] This is because the initial reaction of the Grignard reagent with the ester forms a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. To synthesize a tertiary alcohol with three different groups, you must start with a ketone that already contains two of the desired groups.
Q4: My reaction mixture formed a thick, un-stirrable precipitate during the work-up. What should I do?
A4: This is likely due to the formation of magnesium salts. Adding more of the quenching solution (e.g., saturated aqueous ammonium chloride) or a dilute acid (like HCl) can help to dissolve the precipitate. Ensure vigorous stirring during the quenching process.
Data Presentation
The following tables summarize the impact of various factors on the yield of tertiary alcohols in Grignard reactions.
Table 1: Effect of Solvent on the Yield of a Tertiary Alcohol
| Grignard Reagent | Ketone | Solvent | Yield (%) |
| Phenylmagnesium bromide | Acetophenone (B1666503) | Diethyl Ether | ~85-90 |
| Phenylmagnesium bromide | Acetophenone | Tetrahydrofuran (THF) | ~90-95 |
| n-Butylmagnesium bromide | Acetone | Diethyl Ether | ~80 |
| n-Butylmagnesium bromide | Acetone | Tetrahydrofuran (THF) | ~85 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.[1]
Table 2: Influence of Ketone Structure on Tertiary Alcohol Yield
| Grignard Reagent | Ketone | Tertiary Alcohol Product | Yield (%) |
| Methylmagnesium bromide | Acetone | 2-Methyl-2-propanol | ~95 |
| Methylmagnesium bromide | Acetophenone | 2-Phenyl-2-propanol (B165765) | ~80-90 |
| Methylmagnesium bromide | Di-tert-butyl ketone | 2,2,4,4-Tetramethyl-3-pentanol | Low (major enolization) |
Note: Sterically hindered ketones can lead to lower yields due to competing side reactions like enolization.[1]
Experimental Protocols
Protocol 1: Synthesis of a Tertiary Alcohol from a Ketone
Objective: To synthesize 2-phenyl-2-propanol from acetophenone and methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl bromide (or a solution in diethyl ether)
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.
-
Initiate the reaction by adding a small portion of the methyl bromide solution. If the reaction doesn't start, add a crystal of iodine.
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve acetophenone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 2-phenyl-2-propanol.
-
Purify the product by distillation or recrystallization.[5]
-
Protocol 2: Synthesis of a Tertiary Alcohol from an Ester
Objective: To synthesize a tertiary alcohol by the double addition of a Grignard reagent to an ester.
Materials:
-
Aryl or alkyl ester (1.0 equiv)
-
Grignard reagent (2.5 equiv)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous solution of NH₄Cl (for quenching)
-
Cyclopentyl methyl ether (CPME) for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve the ester in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the Grignard reagent dropwise to the stirred solution.
-
-
Reaction and Work-up:
-
Allow the reaction to proceed for the specified time.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with CPME (3 x 3.0 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.[5]
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of tertiary alcohols via Grignard reaction.
Caption: Logical relationships of common side reactions in Grignard synthesis.
References
minimizing rearrangement products in 1-methylcyclobutan-1-ol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methylcyclobutan-1-ol. The focus is on minimizing rearrangement products during chemical reactions, particularly acid-catalyzed dehydration.
Troubleshooting Guide
This guide addresses common issues encountered during the reaction of this compound, offering potential causes and solutions to minimize the formation of undesired rearrangement byproducts.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High percentage of rearrangement products (e.g., methylenecyclobutane (B73084), isoprene). | The reaction is likely proceeding through a carbocation intermediate that undergoes rearrangement. This is promoted by strongly acidic conditions and high temperatures. | 1. Modify the Acid Catalyst: Switch from a strong, oxidizing acid (e.g., sulfuric acid) to a milder, non-oxidizing acid like 85% phosphoric acid or p-toluenesulfonic acid. Lewis acids can also be explored for potentially higher selectivity. 2. Optimize Reaction Temperature: Lower the reaction temperature. Dehydration of tertiary alcohols can often be achieved at lower temperatures compared to primary or secondary alcohols.[1] Start with milder heating and monitor the reaction progress. 3. Consider a Different Dehydration Method: For gas-phase reactions, using a solid acid catalyst like alumina (B75360) at a controlled temperature can influence product selectivity. |
| Low yield of the desired 1-methylcyclobut-1-ene. | In addition to rearrangement, incomplete reaction or polymerization of the starting material or products can lead to low yields. | 1. Control Reaction Time: Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time and avoid prolonged exposure to acidic conditions. 2. Gradual Distillation: If the product is volatile, consider a fractional distillation setup to remove the desired alkene as it is formed, shifting the equilibrium toward the product. |
| Formation of polymeric or charred material. | This is often a result of using strong, oxidizing acids like concentrated sulfuric acid, especially at elevated temperatures. | 1. Use a Milder Acid: Phosphoric acid is less prone to causing charring compared to sulfuric acid.[2] 2. Ensure Even Heating: Use a heating mantle with a sand bath to ensure uniform temperature distribution and avoid localized overheating. |
| Difficulty in separating the desired product from isomers. | The boiling points of 1-methylcyclobut-1-ene and its isomers (methylenecyclobutane) are very close, making separation by simple distillation challenging. | 1. High-Efficiency Fractional Distillation: Use a longer distillation column with a suitable packing material to improve separation efficiency. 2. Alternative Purification: Consider preparative gas chromatography for small-scale purifications where high purity is essential. |
Frequently Asked Questions (FAQs)
Q1: What are the expected rearrangement products in the acid-catalyzed dehydration of this compound?
A1: The primary rearrangement products are methylenecyclobutane and isoprene. The reaction proceeds through a tertiary carbocation intermediate. Deprotonation can occur from the adjacent ring methylene (B1212753) group or the methyl group, leading to 1-methylcyclobut-1-ene (the major product) and methylenecyclobutane, respectively. A ring-opening rearrangement of the cyclobutyl carbocation can also occur, leading to the formation of isoprene.[3]
Q2: Why is 1-methylcyclobut-1-ene typically the major product in acid-catalyzed dehydration?
A2: 1-methylcyclobut-1-ene is the more substituted alkene (trisubstituted double bond), and according to Zaitsev's rule, it is the more thermodynamically stable product. Therefore, under equilibrium conditions, its formation is favored.[4]
Q3: How can I minimize the formation of isoprene?
A3: Isoprene formation is a result of a ring-opening rearrangement, which is driven by the relief of ring strain in the four-membered ring. Milder reaction conditions, such as lower temperatures and the use of less aggressive acid catalysts, can help to disfavor this higher-energy rearrangement pathway.
Q4: Are there alternatives to Brønsted acids for the dehydration of this compound?
A4: Yes, Lewis acids and solid acid catalysts can be used. Lewis acids may offer different selectivity profiles compared to Brønsted acids.[5][6] Solid acid catalysts, such as alumina or zeolites, are often used in gas-phase dehydrations and can provide better selectivity and easier product separation.
Q5: What is the role of temperature in controlling the product distribution?
A5: Temperature plays a crucial role. Higher temperatures provide the activation energy for rearrangement pathways, including the ring-opening that leads to isoprene. Lowering the temperature generally favors the formation of the thermodynamically most stable alkene (1-methylcyclobut-1-ene) and can reduce the extent of rearrangement. For tertiary alcohols, dehydration can often be achieved at temperatures between 25°C and 80°C.[1]
Data Presentation
The following table summarizes the product distribution for the acid-catalyzed dehydration of this compound under specific conditions.
| Catalyst | Substrate Concentration | Temperature | Products | Product Distribution (%) | Reference |
| 0.3 M Perchloric Acid (HClO₄) | 0.9 M | Reflux | 1-methyl-1-cyclobuteneIsopreneMethylenecyclobutane | ~45~35~20 | [3] |
Experimental Protocols
Protocol 1: Selective Dehydration of this compound using Phosphoric Acid
This protocol aims to maximize the yield of 1-methylcyclobut-1-ene while minimizing rearrangement products by using a milder acid and controlled temperature.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Round-bottom flask (50 mL)
-
Fractional distillation apparatus
-
Heating mantle with a magnetic stirrer and a sand bath
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of this compound and 5 mL of 85% phosphoric acid.
-
Distillation: Assemble a fractional distillation apparatus. Gently heat the mixture using a heating mantle with a sand bath to a temperature of 80-90°C. The alkene products and water will co-distill.
-
Collection: Collect the distillate in a receiver cooled in an ice bath. The temperature at the still head should be maintained below 100°C.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 15 mL of brine.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Isolation: Decant the dried liquid into a pre-weighed vial.
-
Analysis: Analyze the product mixture by gas chromatography (GC) or GC-MS to determine the product distribution.
Visualizations
Reaction Pathway for Acid-Catalyzed Dehydration of this compound
Caption: Acid-catalyzed dehydration pathway of this compound.
Experimental Workflow for Selective Dehydration
Caption: Workflow for the selective dehydration of this compound.
Logical Relationship for Minimizing Rearrangement Products
Caption: Key factors and solutions for minimizing rearrangement byproducts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-Methylcyclobutan-1-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-methylcyclobutan-1-ol. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Grignard reaction between cyclobutanone (B123998) and a methylmagnesium halide (typically bromide or chloride) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reaction is a classic nucleophilic addition to a ketone, forming a tertiary alcohol.[1][2]
Q2: What are the primary safety concerns when scaling up this Grignard reaction?
A2: The primary safety concern is the highly exothermic nature of the Grignard reaction, which can lead to a runaway reaction if not properly controlled.[3] This is compounded by the use of highly flammable solvents like diethyl ether and THF. Key hazards include fire, explosion, and the formation of corrosive byproducts.[3] Proper temperature control, slow reagent addition, and an inert atmosphere are critical for a safe scale-up.
Q3: Are there alternative synthesis methods for this compound?
A3: Yes, other methods exist, though the Grignard reaction is often preferred for its efficiency. Alternatives include the reduction of 1-methylcyclobutanone with reagents like sodium borohydride, direct alkylation of cyclobutane (B1203170) derivatives, and various cyclization reactions.[4]
Q4: What are the typical impurities I might encounter?
A4: Common impurities include unreacted cyclobutanone, the Wurtz coupling byproduct (ethane from the reaction of methylmagnesium bromide with methyl bromide), and potentially some side products from the enolization of cyclobutanone, especially if a sterically hindered Grignard reagent were used (though less likely with methylmagnesium bromide).[2][5]
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've added a small amount of the methylmagnesium bromide to the cyclobutanone solution, but there's no sign of reaction (e.g., no temperature increase). What should I do?
-
Answer: Failure to initiate is a common problem in Grignard reactions, often due to a passivating layer of magnesium oxide on the magnesium used to prepare the Grignard reagent, or the presence of moisture.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Use anhydrous solvents. If you are preparing the Grignard reagent in-situ, activation of the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be effective. Gentle warming can also help, but be prepared to cool the reaction immediately once it initiates.
-
Issue 2: The reaction is too vigorous and difficult to control.
-
Question: After initiation, the reaction temperature is rising rapidly, and the solvent is boiling violently. How can I control it?
-
Answer: This indicates that the rate of heat generation is exceeding the capacity of your cooling system, a critical issue during scale-up.
-
Solution: The addition rate of the Grignard reagent (or cyclobutanone, depending on the addition order) is too fast. Immediately stop the addition and, if necessary, use an ice bath or a cryocooler to manage the temperature. For future runs, significantly slow down the addition rate and ensure your cooling system is adequate for the scale of the reaction. Maintaining a consistent and controlled temperature is key.
-
Issue 3: The final product yield is low.
-
Question: After workup and purification, my yield of this compound is much lower than expected. What are the likely causes?
-
Answer: Low yields can result from several factors.
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC or GC-MS).
-
Grignard reagent degradation: The Grignard reagent is sensitive to moisture and air. Ensure anhydrous conditions and an inert atmosphere are maintained throughout the process.
-
Side reactions: The Wurtz coupling reaction can consume the Grignard reagent. Slow addition of the alkyl halide during the Grignard preparation can minimize this.[5]
-
Workup issues: Ensure the quenching step is performed at a low temperature to avoid degradation of the product. Thoroughly extract the product from the aqueous layer.
-
Issue 4: The purified product is contaminated with a high-boiling impurity.
-
Question: After distillation, I have a fraction that contains a high-boiling, non-polar impurity. What is it and how can I remove it?
-
Answer: This is likely the Wurtz coupling product (ethane in this specific case, but higher molecular weight alkanes if other Grignard reagents were used).
-
Solution: Careful fractional distillation is usually sufficient to separate this compound from non-polar hydrocarbon impurities. Ensure your distillation column is efficient enough for the separation. Alternatively, column chromatography can be used for smaller scales or for achieving very high purity.
-
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
This protocol is based on a literature procedure for a small-scale synthesis.
| Parameter | Value |
| Starting Material | Cyclobutanone |
| Scale | 5 g (71.3 mmol) |
| Reagent | 3M Methylmagnesium bromide in diethyl ether |
| Reagent Volume | 47.6 mL (143 mmol, 2 eq.) |
| Solvent | Diethyl ether |
| Solvent Volume | 400 mL |
| Reaction Temperature | 0 °C |
| Addition Time | Not specified, dropwise |
| Reaction Time | 3 hours |
| Workup | Quench with cooled 1N HCl, extract with ether |
| Purification | Drying (Na2SO4), filtration, concentration |
| Reported Yield | 99% (6.1 g) |
Proposed Scaled-Up Synthesis (Illustrative Example)
This protocol is a hypothetical but practical guide for scaling up the synthesis to a 100g scale, incorporating safety and control measures.
| Parameter | Value |
| Starting Material | Cyclobutanone |
| Scale | 100 g (1.43 mol) |
| Reagent | 2M Methylmagnesium bromide in THF |
| Reagent Volume | 785 mL (1.57 mol, 1.1 eq.) |
| Solvent | Anhydrous THF |
| Solvent Volume | 2 L |
| Reaction Temperature | 10-20 °C |
| Addition Time | 2-3 hours |
| Reaction Time | 2 hours (monitor by GC for completion) |
| Workup | Inverse quench: slowly add reaction mixture to a cooled (0°C) solution of saturated aqueous ammonium (B1175870) chloride (1.5 L). Extract with methyl tert-butyl ether (MTBE) (3 x 500 mL). |
| Purification | Wash combined organic layers with brine, dry (MgSO4), filter, and concentrate. Purify by vacuum distillation. |
| Expected Yield | 85-95% |
Visualizations
Experimental Workflow
Caption: Workflow for the scaled-up synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Analysis of Impurities in Commercial 1-Methylcyclobutan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-methylcyclobutan-1-ol. It offers insights into potential impurities, analytical methodologies, and solutions to common experimental challenges.
Common Impurities in Commercial this compound
Commercial this compound is typically synthesized via the Grignard reaction between cyclobutanone (B123998) and a methylmagnesium halide. Impurities can arise from unreacted starting materials, byproducts of the reaction, and residual solvents used during synthesis and purification. The purity of commercial grades is generally ≥95%.[1][2][3][4]
Table 1: Potential Impurities in Commercial this compound
| Impurity Category | Common Examples | Typical Origin | Potential Impact on Experiments |
| Process-Related Impurities | Cyclobutanone | Unreacted starting material | May interfere with assays where carbonyl groups are reactive. |
| Methylenecyclobutane | Dehydration byproduct of this compound | Can act as a reactive species in certain chemical transformations. | |
| 2-Methyl-2-buten-1-ol | Isomerization byproduct | May have different biological activity or reactivity. | |
| Residual Solvents | Diethyl ether, Tetrahydrofuran (THF) | Solvents for Grignard reaction | Can interfere with analytical signals and may have own toxicity. |
| Toluene, Hexanes | Solvents for extraction and purification | Can impact analytical baselines and may be toxic. | |
| Degradation Products | Various oxidation or rearrangement products | Exposure to air, heat, or incompatible materials | Can lead to inconsistent experimental results and safety concerns. |
Table 2: Typical Purity and Impurity Levels in Commercial this compound
| Component | Typical Purity/Level | Analytical Method |
| This compound | ≥95-99% | GC-FID, qNMR |
| Cyclobutanone | <0.5% | GC-MS |
| Methylenecyclobutane | <0.2% | GC-MS |
| Residual Solvents | <0.5% (total) | Headspace GC-MS |
Experimental Protocols
Detailed methodologies for the analysis of impurities in this compound are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity and Impurity Profiling
Objective: To determine the purity of this compound and quantify known and unknown impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: A polar column such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good peak shape of alcohols.
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., isopropanol (B130326) or acetone)
-
Internal standard (e.g., n-dodecane), if quantitative analysis is required.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 10 mg/mL.
-
If using an internal standard, add a known concentration to the sample solution.
-
-
Instrumental Parameters:
-
Inlet Temperature: 200 °C (A lower temperature can help prevent degradation of the tertiary alcohol).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by a standard injection.
-
Calculate the area percent of each peak to estimate the relative abundance of impurities.
-
For quantitative analysis, use the response factor of the internal standard to calculate the concentration of each impurity.
-
Quantitative NMR (qNMR) for Purity Determination
Objective: To accurately determine the purity of this compound using an internal standard.[1][2][5][6][7]
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended).
Reagents:
-
This compound sample.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
High-purity internal standard with a known purity (e.g., maleic acid or dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the T1 of the slowest relaxing proton of interest (typically 30-60 seconds for accurate quantification) to allow for full relaxation of all nuclei.[2]
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[2][6]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the methyl singlet) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Troubleshooting Guides and FAQs
Gas Chromatography (GC) Analysis
Q1: I am observing significant peak tailing for the this compound peak. What could be the cause and how can I fix it?
A1: Peak tailing for alcohols in GC is often due to interactions with active sites (e.g., silanol (B1196071) groups) in the GC system or thermal degradation.
-
Active Sites:
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If the problem persists, you can try derivatizing the alcohol to a less polar silyl (B83357) ether before analysis.
-
-
Thermal Degradation: this compound, being a tertiary alcohol, can be prone to dehydration at high temperatures.
-
Solution: Lower the inlet temperature. Start at 200°C and adjust as needed. Also, ensure the oven starting temperature is not too high.
-
-
Column Contamination: Buildup of non-volatile residues can create active sites.
-
Solution: Trim the first few centimeters of the column or bake it out at a high temperature (within the column's limits).
-
Q2: I am seeing extra, unexpected peaks in my chromatogram. How can I identify them?
A2: Extra peaks can be impurities, degradation products, or contaminants from your system.
-
Identification: The best way to identify unknown peaks is by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of each peak provides a fragmentation pattern that can be compared to spectral libraries for identification.
-
Common Sources:
-
Synthesis Byproducts: For this compound, look for the mass spectra of cyclobutanone and methylenecyclobutane.
-
System Contamination: Run a blank injection of your solvent to check for contaminants from the syringe, solvent, or GC system. Septum bleed can also introduce extraneous peaks.
-
Q3: My peak areas are not reproducible. What should I check?
A3: Poor reproducibility can stem from several factors.
-
Injection Technique: If using manual injection, ensure a consistent and rapid injection. An autosampler will provide better reproducibility.
-
Syringe Issues: Check for air bubbles in the syringe and ensure it is not clogged.
-
Leaks: Check for leaks in the inlet septum and gas connections.
-
Sample Evaporation: Ensure the sample vial is properly capped to prevent selective evaporation of the solvent or analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The hydroxyl (-OH) proton signal of this compound is very broad or not visible. Why is this?
A1: The chemical shift and appearance of hydroxyl protons are highly sensitive to concentration, temperature, solvent, and the presence of acidic or basic impurities.[8] Rapid chemical exchange with residual water or other exchangeable protons in the sample can lead to peak broadening or disappearance.[3][8]
-
Confirmation: To confirm the identity of an -OH peak, add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH peak will disappear due to proton-deuterium exchange.[8][9]
-
Sharpening the Peak: Using a very dry NMR solvent (e.g., by storing it over molecular sieves) and a high-purity sample can sometimes result in a sharper -OH signal.
Q2: I see unexpected signals in my ¹H NMR spectrum. How can I determine if they are impurities?
A2: Unexpected signals can be from impurities in your sample or the NMR solvent.
-
Check the Solvent: Run an NMR spectrum of the pure deuterated solvent you are using to identify any residual solvent peaks (e.g., chloroform (B151607) in CDCl₃) or water.
-
Common Impurities: Compare the chemical shifts of the unknown signals to those of expected impurities like cyclobutanone or residual solvents (e.g., diethyl ether, THF).
-
2D NMR: Techniques like COSY and HSQC can help in assigning signals and determining the structure of unknown impurities if they are present in sufficient concentration.
Q3: The integration of my signals in a quantitative NMR experiment is not accurate. What could be wrong?
A3: Accurate integration in qNMR requires careful setup of the experiment.
-
Relaxation Delay (D1): The most common error is an insufficient relaxation delay. Ensure D1 is at least 5 times the T1 of the slowest relaxing proton. For quantitative accuracy, a long D1 is crucial.[2]
-
Signal-to-Noise Ratio: A low S/N can lead to integration errors. Increase the number of scans to improve the S/N. A ratio of at least 250:1 is recommended for the signals being integrated.[2][6]
-
Baseline Correction: Ensure the baseline is flat and free of distortion around the integrated signals.
-
Integration Limits: Set the integration limits wide enough to encompass the entire peak, including any satellite peaks.
Visualizations
References
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 20117-47-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. emerypharma.com [emerypharma.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. hmdb.ca [hmdb.ca]
Technical Support Center: Synthesis of 1-Methylcyclobutan-1-ol
Welcome to the Technical Support Center for the synthesis of 1-methylcyclobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic events and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of this compound?
The significant exotherm is generated during the Grignard reaction, where a methylmagnesium halide (e.g., methylmagnesium bromide) is added to cyclobutanone (B123998). The reaction of the highly nucleophilic Grignard reagent with the carbonyl carbon of the ketone is thermodynamically favorable and releases a substantial amount of heat.
Q2: What are the main safety hazards associated with an uncontrolled exotherm in this synthesis?
Uncontrolled exotherms can lead to several dangerous situations:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can occur.
-
Solvent Boiling: The heat can cause the solvent (typically diethyl ether or THF) to boil vigorously, potentially leading to a dangerous buildup of pressure and even an explosion in a closed system.
-
Fire Hazard: The commonly used ethereal solvents are highly flammable, and a loss of containment due to a runaway reaction can result in a fire.
Q3: How can I visually determine if the Grignard reaction has initiated?
The initiation of the Grignard reaction is often accompanied by a few visual cues. A common indicator is the disappearance of the purple color if a crystal of iodine is used as an initiator. You may also observe bubbling at the surface of the magnesium turnings and the reaction mixture may become cloudy and grayish or brownish in color.
Q4: What should I do if the Grignard reaction does not start?
Failure to initiate is a common problem. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents.
-
Activate the Magnesium: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. You can try adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the surface.
-
Gentle Warming: Gentle heating with a heat gun can sometimes initiate the reaction. However, be prepared to cool the reaction mixture immediately once the exotherm begins.
Q5: What are the common side reactions in the synthesis of this compound?
Besides the desired product, several side reactions can occur:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of cyclobutanone, forming an enolate. This regenerates the starting ketone upon workup, reducing the yield.
-
Wurtz Coupling: The Grignard reagent can react with any unreacted methyl halide, leading to the formation of ethane.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Violent, Uncontrolled Exotherm | 1. Addition of Grignard reagent is too fast. 2. Cooling bath is inefficient. 3. Concentration of reagents is too high. | 1. Immediately stop the addition of the Grignard reagent. 2. Ensure the reaction flask is adequately immersed in a properly prepared cooling bath (e.g., ice-water or dry ice-acetone). 3. For future experiments, reduce the rate of addition and/or dilute the reagents. |
| Reaction Suddenly Stops | 1. Moisture contamination. 2. Poor quality magnesium. | 1. Unfortunately, if significant moisture has been introduced, the reaction is likely compromised. Ensure all reagents and equipment are scrupulously dry for subsequent attempts. 2. Use fresh, high-quality magnesium turnings. |
| Low Yield of this compound | 1. Significant enolization of cyclobutanone. 2. Wurtz coupling side reaction. 3. Incomplete reaction. | 1. Maintain a low reaction temperature to favor nucleophilic addition over enolization. 2. Ensure a slow, controlled addition of the methyl halide during the preparation of the Grignard reagent. 3. Allow the reaction to stir for a sufficient amount of time after the addition is complete. |
| Formation of a Biphasic Mixture During Workup | Incomplete quenching of the magnesium alkoxide salt. | Add more of the quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride) with vigorous stirring until all solids dissolve. |
Data Presentation
The following tables provide illustrative quantitative data on the impact of key parameters on exotherm management in a representative Grignard reaction. Note: This data is for a generic Grignard reaction and is intended to demonstrate trends. Actual values for the synthesis of this compound may vary.
Table 1: Effect of Reagent Addition Rate on Reaction Temperature
| Addition Rate (mL/min) | Maximum Temperature (°C) | Time to Reach Max Temp (min) | Observations |
| 1.0 | 5 | 60 | Well-controlled, gentle reflux. |
| 2.5 | 20 | 25 | Vigorous reflux, requires careful monitoring. |
| 5.0 | 45 | 10 | Rapid temperature increase, high risk of runaway. |
Table 2: Influence of Cooling Method on Exotherm Control
| Cooling Bath | Initial Temperature (°C) | Maximum Temperature (°C) | Heat Removal Capacity |
| None | 25 | > 60 (Runaway) | Very Low |
| Water Bath | 15 | 35 | Low to Moderate |
| Ice-Water Bath | 0 | 5 | Good |
| Dry Ice-Acetone Bath | -78 | -65 | Very High |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Safety Precautions: This reaction is highly exothermic and involves flammable and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (safety goggles, flame-resistant lab coat, and gloves) must be worn at all times.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (or THF)
-
Methyl iodide (or methyl bromide)
-
Cyclobutanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a single crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.
-
Add a small amount of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium has reacted.
-
-
Reaction with Cyclobutanone:
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of cyclobutanone in anhydrous diethyl ether in the dropping funnel.
-
Add the cyclobutanone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Be prepared for an initial exotherm.
-
Continue adding the quenching solution until the vigorous reaction ceases and two clear layers are formed.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation.
-
Mandatory Visualization
Caption: Workflow for managing exotherms in the synthesis of this compound.
Validation & Comparative
Spectroscopic Showdown: Unambiguous Structural Confirmation of 1-Methylcyclobutan-1-ol
A Comparative Guide to the Spectroscopic Ellucidation of a Strained Tertiary Alcohol
In the realm of synthetic chemistry and drug discovery, the precise structural confirmation of novel or synthesized molecules is paramount. This guide provides a comprehensive comparison of the spectroscopic data used to unequivocally identify 1-methylcyclobutan-1-ol, a strained tertiary alcohol. By juxtaposing its spectral characteristics with those of two structurally related alternatives, 1-methylcyclopentan-1-ol and cyclopentanol (B49286), this document serves as a practical resource for researchers, scientists, and professionals in drug development. The supporting experimental data, presented in clear tabular format, and detailed methodologies offer a robust framework for structural verification.
Spectroscopic Data Comparison
The structural nuances of this compound are best revealed through a multi-faceted spectroscopic approach, primarily relying on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound and its analogues, the characteristic broad O-H stretch of the alcohol group is a key diagnostic feature.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 1-Methylcyclopentan-1-ol (cm⁻¹) | Cyclopentanol (cm⁻¹) |
| O-H | Stretching (broad) | ~3400 | ~3400 | ~3357[1] |
| C-H (sp³) | Stretching | ~2980, ~2870 | ~2960, ~2870 | 3000-2840[1] |
| C-O | Stretching | ~1130 | ~1150 | ~1078[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, offering a fingerprint of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by multiplets for the cyclobutane (B1203170) ring protons and a singlet for the methyl group.
| Assignment | This compound (δ ppm) | 1-Methylcyclopentan-1-ol (δ ppm) | Cyclopentanol (δ ppm) |
| -OH | Variable | Variable | ~4.8 (broad singlet)[2] |
| -CH₃ | 1.39 (t, J=0.8 Hz) | ~1.5 | - |
| Ring CH₂ | 2.17 - 1.97 (m), 1.90 - 1.67 (m), 1.61 - 1.47 (m) | ~1.7 - 1.5 | 1.8 - 1.5 (multiplets)[2] |
| Ring CH | - | - | ~4.32 (quintet)[2] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.
| Assignment | This compound (δ ppm) | 1-Methylcyclopentan-1-ol (δ ppm) | Cyclopentanol (δ ppm) |
| C-OH | ~70 | ~83 | ~74 |
| -CH₃ | ~30 | ~29 | - |
| Ring CH₂ | ~35, ~13 | ~42, ~24 | ~35, ~24 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
| Ion | This compound (m/z) | 1-Methylcyclopentan-1-ol (m/z) | Cyclopentanol (m/z) |
| [M]⁺ | 86 | 100 | 86[3][4] |
| [M-CH₃]⁺ | 71 | 85 | - |
| [M-H₂O]⁺ | 68 | 82 | 68 |
| Base Peak | 71 | 85 | 57[4] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Infrared (IR) Spectroscopy (Neat Liquid)
A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[5] The plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded. After analysis, the plates are cleaned with an appropriate solvent (e.g., acetone (B3395972) or isopropanol) and dried.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate pulse sequence is then applied to acquire the ¹H and ¹³C NMR spectra.[7]
Mass Spectrometry (Electron Ionization)
A small amount of the volatile liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9] The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Workflow for Structural Confirmation
The logical flow for the structural confirmation of this compound using the described spectroscopic techniques is illustrated in the following diagram.
Caption: Workflow for the structural confirmation of this compound.
References
- 1. Cyclopentanol [applets.kcvs.ca]
- 2. Solved The 'H NMR spectrum for cyclopentanol (shown below) | Chegg.com [chegg.com]
- 3. Cyclopentanol [webbook.nist.gov]
- 4. Cyclopentanol(96-41-3) MS [m.chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of 1-methylcyclobutan-1-ol and 1-methylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-methylcyclobutan-1-ol and 1-methylcyclopentanol (B105226). The analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data, and contextualized with detailed experimental protocols for further investigation. The primary focus is on reactions proceeding through carbocation intermediates, such as acid-catalyzed dehydration and solvolysis, where the inherent structural differences between the four- and five-membered ring systems manifest most prominently.
I. Introduction: The Role of Ring Strain and Carbocation Stability
The reactivity of cycloalkanols is significantly influenced by the stability of the carbocation intermediates formed during reactions. In the case of this compound and 1-methylcyclopentanol, both are tertiary alcohols, and upon protonation and loss of water, they form tertiary carbocations. However, the underlying ring structures dictate the stability of these intermediates and, consequently, the overall reaction rates and product distributions.
This compound possesses a strained four-membered ring. The internal bond angles of cyclobutane (B1203170) are approximately 90°, a significant deviation from the ideal sp³ bond angle of 109.5°. This angle strain, coupled with torsional strain from eclipsing interactions, results in a high-energy ground state. The formation of a carbocation intermediate, which is sp² hybridized and prefers a bond angle of 120°, can lead to a partial release of this ring strain, thereby accelerating reactions that proceed through such an intermediate.
In contrast, 1-methylcyclopentanol has a five-membered ring that is considerably less strained. Cyclopentane (B165970) can adopt a puckered "envelope" conformation, which alleviates some torsional strain and allows for bond angles closer to the tetrahedral ideal. Consequently, the driving force for reactions involving the formation of a carbocation is less pronounced compared to its cyclobutane counterpart.
II. Comparative Reactivity in Acid-Catalyzed Dehydration
Acid-catalyzed dehydration is a classic E1 elimination reaction for tertiary alcohols, proceeding through a carbocation intermediate. The rate of this reaction is primarily determined by the stability of the carbocation formed.
This compound: Due to the significant ring strain of the cyclobutane ring, the formation of the 1-methylcyclobutyl cation is facilitated by the release of this strain. This leads to a higher rate of dehydration compared to less strained cycloalkanols. The subsequent deprotonation can occur from adjacent carbons, leading to a mixture of alkene products. Furthermore, the high-energy nature of the cyclobutyl carbocation can also lead to ring-opening reactions, a pathway not typically observed in the dehydration of 1-methylcyclopentanol under similar conditions.
1-methylcyclopentanol: The dehydration of 1-methylcyclopentanol also proceeds via a tertiary carbocation. However, due to the lower ring strain of the cyclopentane ring, the rate of carbocation formation is expected to be slower than that of this compound. The primary products are the result of deprotonation from the adjacent methylene (B1212753) and methyl groups, with the more substituted alkene being the major product according to Zaitsev's rule.
Quantitative Data Summary
| Reactant | Reaction | Major Products & Distribution | Qualitative Reactivity |
| This compound | Acid-Catalyzed Dehydration | 1-methylcyclobutene (~45%)Isoprene (ring-opened) (~35%)Methylenecyclobutane (~20%) | High |
| 1-methylcyclopentanol | Acid-Catalyzed Dehydration | 1-methylcyclopentene (major)Methylenecyclopentane (minor) | Moderate |
Note: The product distribution for this compound is based on reported experimental data. The distribution for 1-methylcyclopentanol is based on the application of Zaitsev's rule, with the endocyclic alkene being the thermodynamically more stable and therefore major product.
III. Experimental Protocols
The following protocols outline the procedures for the acid-catalyzed dehydration of this compound and 1-methylcyclopentanol and the analysis of the resulting products.
A. Acid-Catalyzed Dehydration of this compound and 1-methylcyclopentanol
Objective: To perform the acid-catalyzed dehydration of this compound and 1-methylcyclopentanol under identical conditions to qualitatively compare their reactivity and analyze the product distribution.
Materials:
-
This compound
-
1-methylcyclopentanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
-
Round-bottom flasks (50 mL)
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flasks
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Place 5.0 g of either this compound or 1-methylcyclopentanol in a 50 mL round-bottom flask.
-
Slowly add 2.5 mL of concentrated sulfuric acid to the alcohol while stirring and cooling the flask in an ice bath.
-
Set up a simple distillation apparatus with the round-bottom flask.
-
Gently heat the mixture to initiate the dehydration reaction and distill the alkene products as they are formed. Collect the distillate in a receiver cooled in an ice bath.
-
Continue the distillation until no more product is collected.
-
Transfer the distillate to a separatory funnel and wash it with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with 10 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the dried organic layer into a pre-weighed flask to determine the yield.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
B. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the products of the dehydration reactions.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS)
-
Capillary column suitable for separating alkene isomers (e.g., a non-polar or medium-polarity column)
Procedure:
-
Prepare a dilute solution of the product mixture in a volatile solvent (e.g., diethyl ether).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.
-
Run a temperature program that allows for the separation of the different alkene isomers and any unreacted alcohol. A typical program might start at 40°C and ramp up to 150°C.
-
Identify the components of the mixture by comparing their mass spectra to a library of known spectra.
-
Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram.
IV. Visualizations
Signaling Pathway of Reactivity
Caption: Factors influencing the reactivity of the cycloalkanols.
Experimental Workflow
Caption: Workflow for the dehydration and analysis of cycloalkanols.
V. Conclusion
The comparative reactivity of this compound and 1-methylcyclopentanol is a clear illustration of the profound impact of ring strain on chemical reactions. The higher inherent energy of the cyclobutane ring in this compound provides a significant thermodynamic driving force for reactions that can alleviate this strain, such as acid-catalyzed dehydration. This results in a faster reaction rate and a more complex product mixture that includes ring-opened products, a testament to the high-energy carbocation intermediate. In contrast, the more stable cyclopentane ring of 1-methylcyclopentanol leads to a more predictable and controlled reaction, primarily yielding the thermodynamically favored alkene product. For researchers in drug development and organic synthesis, understanding these reactivity differences is crucial for predicting reaction outcomes and designing efficient synthetic pathways.
A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Methylcyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-methylcyclobutan-1-ol, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1][2] The selection of a robust and reliable analytical method is critical for ensuring the quality and consistency of drug substances and products. This document outlines a primary analytical method, Gas Chromatography with Flame Ionization Detection (GC-FID), and compares it with an alternative, High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). Detailed experimental protocols and validation parameters are presented to aid researchers in selecting and implementing the most suitable method for their specific needs.
Primary Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful and widely used technique for the analysis of volatile compounds like alcohols.[3][4] GC-FID is a robust and cost-effective method that offers high sensitivity and a wide linear range for the quantification of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Autosampler
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 180 °C
-
Hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol (B129727) or isopropanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For the analysis of test samples, dilute the sample with the chosen solvent to fall within the calibration curve range.
The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria | Typical Performance of GC-FID |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | High, baseline separation of this compound from potential impurities and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² > 0.999 |
| Range | The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | 1 µg/mL - 100 µg/mL |
| Accuracy | The recovery should be within 98.0% to 102.0%. | 99.0% - 101.5% |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 2.0%. | RSD < 1.5% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Typically in the low ng/mL range. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | Typically in the mid-to-high ng/mL range. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., flow rate, oven temperature). | High, with minimal impact on results from minor parameter changes. |
Alternative Analytical Method: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
While GC is generally preferred for volatile alcohols, HPLC can be an alternative, particularly when the analyte is not suitable for GC or when a different separation selectivity is required. For alcohols lacking a strong UV chromophore, Refractive Index (RI) detection is a common choice.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Refractive Index Detector (RI)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Isocratic Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Sample Preparation: Sample preparation is similar to the GC-FID method, with the mobile phase being used as the diluent.
| Feature | GC-FID | HPLC-RI |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Sensitivity | High | Moderate to Low |
| Specificity | High, especially with temperature programming. | Lower, susceptible to interferences from any compound with a different refractive index. |
| Linearity | Excellent over a wide range. | Good, but generally a narrower linear range compared to FID. |
| Robustness | High | Moderate, sensitive to mobile phase composition and temperature fluctuations. |
| Solvent Consumption | Low | High |
| Sample Throughput | High, with fast run times. | Lower, typically longer run times. |
| Ease of Use | Relatively straightforward. | Requires careful mobile phase preparation and system equilibration. |
Logical Workflow for Method Selection and Validation
The following diagram illustrates the decision-making process and workflow for selecting and validating an analytical method for quantifying this compound.
Workflow for analytical method selection and validation.
Conclusion
For the quantification of this compound, GC-FID stands out as the superior method due to its high sensitivity, specificity, and robustness, which are critical attributes in a drug development setting. While HPLC-RI presents a viable alternative, its lower sensitivity and specificity make it a secondary choice. The detailed experimental protocols and validation parameters provided in this guide offer a solid foundation for researchers to establish a reliable and accurate analytical method for this important compound, ensuring the quality and safety of pharmaceutical products.
References
Stability Showdown: 1-Methylcyclobutene Emerges as the More Stable Isomer Over Methylenecyclobutane
The hydrogenation of these two isomers results in the same product, methylcyclobutane. The less energy released during this reaction, the more stable the initial alkene. Experimental data shows that the heat of hydrogenation for 1-methylcyclobutene is -28.48 ± 0.01 kcal/mol, while that of methylenecyclobutane (B73084) is -29.43 ± 0.06 kcal/mol.[1] This indicates that 1-methylcyclobutene is approximately 0.95 kcal/mol more stable than methylenecyclobutane.
The greater stability of 1-methylcyclobutene can be attributed to the substitution pattern of the double bond. 1-Methylcyclobutene has a trisubstituted double bond (an internal, or endocyclic, double bond), whereas methylenecyclobutane possesses a disubstituted double bond (an external, or exocyclic, double bond). Generally, increasing the number of alkyl substituents on the double bond carbons increases the stability of the alkene.[2][3] This stabilizing effect is often explained by hyperconjugation, an interaction between the pi electrons of the double bond and the sigma bonds of the adjacent alkyl groups.
Quantitative Thermodynamic Data
The relative stabilities of 1-methylcyclobutene and methylenecyclobutane are quantitatively defined by their heats of hydrogenation and enthalpies of formation. The following table summarizes the key experimental values.
| Thermodynamic Parameter | 1-Methylcyclobutene | Methylenecyclobutane |
| Heat of Hydrogenation (ΔH°hydrog) | -28.48 ± 0.01 kcal/mol[1] | -29.43 ± 0.06 kcal/mol[1] |
| Standard Enthalpy of Formation (Liquid, 298.15 K) | Not explicitly found | - (from combustion)[4][5] |
| Standard Enthalpy of Combustion (Liquid, 298.15 K) | Not explicitly found | -765.95 ± 0.12 kcal/mol[4][5] |
Experimental Protocols
The determination of the thermodynamic data presented above relies on precise calorimetric techniques. The two primary methods employed are catalytic hydrogenation and oxygen-bomb combustion calorimetry.
Catalytic Hydrogenation for Heat of Hydrogenation
The heat of hydrogenation is determined by measuring the heat evolved when an alkene reacts with hydrogen gas in the presence of a catalyst to form the corresponding alkane.
Experimental Workflow:
References
Mechanistic Insights into the Dehydration of Tertiary Cyclobutanols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The acid-catalyzed dehydration of tertiary cyclobutanols presents a fascinating case study in reaction mechanisms, where the interplay of carbocation stability, ring strain, and reaction conditions dictates the product distribution. This guide provides a comparative analysis of the mechanistic pathways involved, supported by experimental data, to aid researchers in predicting and controlling the outcomes of such reactions.
Competing Pathways: A Tale of Stability and Strain
The dehydration of tertiary alcohols typically proceeds via an E1 mechanism, involving the formation of a carbocation intermediate. In the case of tertiary cyclobutanols, the nascent cyclobutyl carbocation is at the crossroads of several competing reaction pathways: simple elimination, ring-opening, and rearrangement. The energetically demanding nature of the four-membered ring significantly influences these pathways.
A prime example is the acid-catalyzed dehydration of 1-methylcyclobutanol. Experimental evidence reveals a complex mixture of products, highlighting the intricate mechanistic landscape.[1]
Table 1: Product Distribution in the Acid-Catalyzed Dehydration of 1-Methylcyclobutanol [1]
| Product | Structure | Percentage (%) |
| 1-Methyl-1-cyclobutene | 45 | |
| Isoprene | 35 | |
| Methylenecyclobutane | 20 |
Data obtained from the analysis of the olefin sample collected after heating 1-methyl-1-cyclobutanol in the presence of perchloric acid.[1]
The formation of these products can be rationalized by considering the fate of the initially formed 1-methylcyclobutyl cation.
Mechanistic Pathways
The dehydration is initiated by the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation. This carbocation can then undergo several transformations:
-
Deprotonation to form Alkenes: The carbocation can lose a proton from an adjacent carbon atom to form either the endocyclic alkene (1-methyl-1-cyclobutene) or the exocyclic alkene (methylenecyclobutane). Kinetically, the formation of the more substituted and thermodynamically more stable 1-methyl-1-cyclobutene is generally favored over the less stable methylenecyclobutane.[1]
-
Ring-Opening via β-Cleavage: The significant ring strain within the cyclobutane (B1203170) ring provides a driving force for ring-opening. A Whitmore β-cleavage of a C-C bond in the cyclobutyl cation leads to the formation of a more stable, acyclic tertiary carbocation, which then rapidly eliminates a proton to yield isoprene.[1]
-
Ring Expansion: While not a major pathway for 1-methylcyclobutanol, in other substituted cyclobutanol (B46151) systems, ring expansion to a less strained cyclopentyl system can be a significant pathway. This is driven by the relief of both angle and torsional strain inherent in the cyclobutane ring.
The following diagram illustrates the proposed mechanistic pathways for the dehydration of 1-methylcyclobutanol.
Experimental Protocols
The following is a general procedure for the acid-catalyzed dehydration of a tertiary cyclobutanol, based on established methods for similar alcohols. Product analysis is typically performed using gas chromatography (GC) to determine the relative percentages of the isomeric alkenes.
Materials:
-
Tertiary cyclobutanol (e.g., 1-methylcyclobutanol)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or other suitable extraction solvent
-
Boiling chips
Procedure:
-
Reaction Setup: A distillation apparatus is assembled. The tertiary cyclobutanol and a catalytic amount of concentrated acid (e.g., a few drops of H₂SO₄ or a small volume of H₃PO₄) are placed in the distilling flask along with boiling chips.
-
Dehydration and Distillation: The mixture is gently heated. The lower-boiling alkene products will co-distill with water as they are formed. The distillation is continued until no more organic layer is observed in the distillate.
-
Workup: The distillate is transferred to a separatory funnel. The organic layer is washed sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying: The organic layer is separated and dried over an anhydrous drying agent like sodium sulfate.
-
Analysis: The dried organic product is analyzed by gas chromatography (GC) to identify and quantify the different alkene products.
The following diagram outlines the general experimental workflow.
Comparison with Other Tertiary Alcohols
While comprehensive comparative studies on the dehydration of a series of tertiary cyclobutanols are scarce in the literature, the principles of carbocation stability and ring strain provide a framework for predicting their reactivity relative to other tertiary alcohols.
-
Acyclic Tertiary Alcohols (e.g., tert-butanol): Dehydration is straightforward, typically yielding a single alkene product (isobutylene) via a stable tertiary carbocation. Rearrangements are not a factor.
-
Tertiary Cyclopentanols and Cyclohexanols: Dehydration also proceeds through a tertiary carbocation. The resulting five- and six-membered rings are significantly less strained than cyclobutane, so ring-opening is not a favorable pathway. The primary products are the endocyclic and exocyclic alkenes, with the more substituted endocyclic alkene usually being the major product according to Zaitsev's rule.
The unique feature of tertiary cyclobutanol dehydration is the significant contribution of ring-opening pathways, driven by the release of ring strain. This leads to a more complex product mixture compared to their less-strained cycloalkanol counterparts and acyclic analogs.
Conclusion
The dehydration of tertiary cyclobutanols is a mechanistically rich reaction class where the inherent strain of the four-membered ring plays a pivotal role in directing the reaction towards a variety of products. Understanding the delicate balance between simple elimination and ring-opening pathways is crucial for controlling the outcome of these reactions. The experimental data for 1-methylcyclobutanol serves as a valuable benchmark for predicting the behavior of other substituted cyclobutanols. Further quantitative studies on a broader range of substrates would provide deeper insights into the subtle electronic and steric effects that govern the fascinating chemistry of these strained cyclic systems.
References
A Comparative Guide to the Characterization of 1-Methylcyclobutan-1-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of 1-methylcyclobutan-1-ol and its derivatives, offering valuable insights for researchers in medicinal chemistry and drug development. The unique structural properties of the cyclobutane (B1203170) ring, such as its puckered conformation and inherent ring strain, make it an increasingly popular motif in the design of novel therapeutics.[1] This guide presents key physicochemical and spectroscopic data for this compound and its derivatives, alongside established experimental protocols for their synthesis and characterization.
Physicochemical Properties: A Comparative Analysis
The introduction of different substituents to the this compound scaffold can significantly influence its physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profiles in drug development. A comparison of this compound with its larger ring analogs, 1-methylcyclopentan-1-ol and 1-methylcyclohexan-1-ol, reveals trends in properties such as boiling point and density.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₅H₁₀O | 86.13 | 117-120 | 0.902 |
| 1-Methylcyclopentan-1-ol | C₆H₁₂O | 100.16 | 135-136[2] | 0.904 @ 25°C[3] |
| 1-Methylcyclohexan-1-ol | C₇H₁₄O | 114.19 | 159 | 0.919 @ 20°C |
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of novel compounds. This section provides a comparative summary of the key spectroscopic data for this compound and selected derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound and a representative aryl derivative.
¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound | CDCl₃ | 2.17 - 1.97 (m, 4H), 1.90 - 1.67 (m, 2H), 1.61 - 1.47 (m, 1H), 1.39 (t, J=0.8 Hz, 3H) |
| 1-Phenylcyclobutanol | CDCl₃ | 7.45-7.20 (m, 5H, Ar-H), 2.60-2.45 (m, 2H, CH₂), 2.30-2.15 (m, 2H, CH₂), 2.00-1.80 (m, 1H, CH), 1.70 (br s, 1H, OH) |
¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Not specified | Data referenced in J. Amer. Chem. Soc. 99, 6687(1977)[4] |
| 1-Phenylcyclobutanol | CDCl₃ | 146.2 (Ar C), 128.4 (Ar CH), 126.9 (Ar CH), 125.1 (Ar CH), 78.9 (C-OH), 36.5 (CH₂), 13.2 (CH) |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~3400 (broad) | O-H stretch (alcohol) |
| ~2960 | C-H stretch (alkane) | |
| 1-Phenylcyclobutanol | ~3400 (broad) | O-H stretch (alcohol) |
| ~3060 | C-H stretch (aromatic) | |
| ~2950 | C-H stretch (alkane) | |
| ~1600, 1490 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tertiary alcohols like this compound, the molecular ion peak is often weak or absent.[5] The fragmentation is typically dominated by α-cleavage, leading to the loss of the largest alkyl group.[5]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structure |
| This compound | 86 (M⁺, often weak) | 71 ([M-CH₃]⁺), 58 ([M-C₂H₄]⁺, retro-Diels-Alder), 43 ([C₃H₇]⁺) |
| 1-Phenylcyclobutanol | 148 (M⁺) | 120 ([M-C₂H₄]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from cyclobutanone (B123998) using a Grignard reagent.
Materials:
-
Cyclobutanone
-
Methylmagnesium bromide (3M in diethyl ether)
-
Anhydrous diethyl ether
-
1N Hydrochloric acid
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, place a solution of cyclobutanone in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Add methylmagnesium bromide solution dropwise from a dropping funnel with constant stirring.
-
After the addition is complete, continue stirring at 0°C for a specified time.
-
Quench the reaction by slowly adding 1N hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by distillation.
General Protocol for ¹H NMR Analysis
This protocol outlines the general steps for acquiring a ¹H NMR spectrum of a small molecule.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
Sample
-
Pipette
Procedure:
-
Dissolve a few milligrams of the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube using a pipette.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).
-
Acquire the ¹H NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
General Protocol for FTIR Analysis of a Liquid Sample
This protocol describes the acquisition of an FTIR spectrum for a liquid sample using an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
FTIR spectrometer with an ATR accessory
-
Liquid sample
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly with a solvent-soaked Kimwipe after the measurement is complete.
Diagrams
Caption: Workflow for the synthesis and characterization of this compound derivatives.
Caption: Logical relationship between a compound's structure and its characterization data.
References
- 1. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-Methylcyclopentan-1-ol [chembk.com]
- 4. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to the Quantitative Analysis of 1-Methylcyclobutan-1-ol in Reaction Mixtures
This guide provides a comprehensive comparison of common analytical techniques for the quantitative determination of 1-methylcyclobutan-1-ol in a reaction mixture. The methodologies discussed—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—are critically evaluated to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Overview of Analytical Methods
The accurate quantification of this compound, a saturated cyclic alcohol, is crucial for monitoring reaction progress, determining yield, and assessing purity.[1] The choice of analytical method depends on factors such as the required sensitivity, the complexity of the reaction matrix, available equipment, and the desired sample throughput. Gas chromatography is a powerful tool for analyzing volatile compounds, making it highly suitable for this analyte.[2] Quantitative NMR offers an advantage as it is an inherently quantitative technique where peak areas are directly proportional to the number of nuclei.[3][4] HPLC is a versatile separation technique, though it may be less conventional for a small, volatile alcohol lacking a strong chromophore.
The following table summarizes the key performance characteristics of GC, HPLC, and qNMR for this application.
Table 1: Comparison of Analytical Methods
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase.[5] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[4] |
| Typical Detector | Flame Ionization Detector (FID) | Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD) | NMR Probe |
| Sensitivity | High (ng to pg range) | Moderate (µg to ng range) | Low to Moderate (mg to µg range) |
| Precision (RSD) | Excellent (< 2%) | Excellent (< 2%) | Excellent (< 1%) |
| Sample Throughput | High | High | Moderate |
| Sample Prep | Simple (dilution, addition of internal standard) | Simple (dilution, filtration) | Simple (dissolution in deuterated solvent with internal standard) |
| Cost (Instrument) | Moderate | Moderate to High | High |
| Strengths | Excellent for volatile compounds, high resolution, robust.[2] | Wide applicability, non-destructive (with RID). | Absolute quantification without a calibration curve, structural information provided.[6] |
| Limitations | Requires volatile and thermally stable analytes. | Analyte needs a chromophore for UV detection; RID is universal but has lower sensitivity and is sensitive to temperature/flow changes. | Lower sensitivity, higher equipment cost.[4] |
Experimental Workflow
A typical workflow for quantitative analysis using chromatographic methods involves several key stages, from initial sample handling to final data analysis. This process ensures that results are accurate and reproducible.
Caption: General workflow for quantitative analysis by GC or HPLC.
Detailed Experimental Protocols
The following sections provide detailed protocols for the quantification of this compound using GC, HPLC, and qNMR.
Gas Chromatography (GC) Method
GC is highly effective for separating and quantifying volatile compounds like this compound.[7] The use of an internal standard is recommended to correct for variations in injection volume and ensure high precision.
Experimental Protocol:
-
Internal Standard (IS) Stock Solution: Prepare a 1.0 mg/mL stock solution of an appropriate internal standard (e.g., n-butanol or cyclopentanol) in ethyl acetate (B1210297).
-
Calibration Standards:
-
Prepare a 1.0 mg/mL stock solution of this compound in ethyl acetate.
-
Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution.
-
Add a fixed amount of the internal standard stock solution to each calibration standard to achieve a final IS concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a vial.
-
Add a precise volume of ethyl acetate to dissolve the sample, followed by the same fixed amount of internal standard solution used for the calibration standards.
-
Vortex the sample to ensure homogeneity.
-
-
GC-FID Conditions:
-
Column: DB-WAX or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector: Split mode (e.g., 50:1 split ratio), 220°C.
-
Oven Program: 50°C (hold 2 min), ramp to 220°C at 15°C/min, hold 5 min.
-
Detector: Flame Ionization Detector (FID) at 250°C.[2]
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the reaction mixture sample using its peak area ratio and the calibration curve.
-
Table 2: Example GC Data
| Sample | Retention Time (min) | Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) |
| This compound | 6.8 | 455,000 | 4.55 | 251.2 |
| Internal Standard | 8.2 | 100,000 | - | - |
Quantitative NMR (qNMR) Method
qNMR is a primary analytical method that allows for the determination of concentration without the need for a calibration curve of the target analyte, provided a certified internal standard is used.[6]
Experimental Protocol:
-
Internal Standard (IS) Stock Solution: Accurately prepare a stock solution of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) with a known concentration (e.g., 5.0 mg/mL) in a deuterated solvent (e.g., CDCl₃). The IS should have a simple spectrum with at least one resonance in a clear region of the spectrum.[6]
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the reaction mixture into an NMR tube.
-
Add a precise volume (e.g., 600 µL) of the internal standard stock solution to the NMR tube.
-
Cap the tube and mix thoroughly until the sample is fully dissolved.
-
-
¹H NMR Spectrometer Conditions:
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal from this compound (e.g., the methyl singlet) and a signal from the internal standard.
-
Calculate the concentration using the following formula:
Canalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / msample) * PurityIS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Table 3: Example qNMR Data
| Compound | Signal (ppm) | Protons (N) | Integral Area (I) | MW ( g/mol ) |
| This compound | ~1.5 (s) | 3 | 1.50 | 86.13 |
| Maleic Acid (IS) | ~6.3 (s) | 2 | 1.00 | 116.07 |
High-Performance Liquid Chromatography (HPLC) Method
For non-volatile or thermally sensitive compounds, HPLC is a preferred method.[8] For this compound, which lacks a UV chromophore, a universal detector like a Refractive Index Detector (RID) is necessary.
Experimental Protocol:
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v), filtered and degassed.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mg/mL) of this compound in the mobile phase.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the reaction mixture into a volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-RID Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 35°C).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the prepared sample from the calibration curve.
-
Table 4: Example HPLC Data
| Sample | Retention Time (min) | Peak Area | Calculated Conc. (mg/mL) |
| This compound | 4.5 | 1,250,000 | 0.85 |
Conclusion and Recommendations
For the routine quantitative analysis of this compound in reaction mixtures, Gas Chromatography with FID detection (GC-FID) is the most recommended method. It offers an excellent combination of sensitivity, robustness, and high throughput, which is ideal for monitoring reaction kinetics and final product quantification.
Quantitative NMR (qNMR) serves as a powerful alternative, especially when a primary, calibration-free measurement is required or for the certification of reference materials. Its ability to provide structural confirmation simultaneously is a significant advantage, although it comes with lower sensitivity and higher instrument costs.
HPLC with RID detection is a viable but less optimal choice. It should be considered primarily if the reaction mixture contains non-volatile components that would interfere with GC analysis or if a GC instrument is unavailable. The lower sensitivity of the RID and its susceptibility to baseline drift require careful operation.
References
- 1. Buy this compound | 20117-47-9 [smolecule.com]
- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. galvestonjustice.com [galvestonjustice.com]
- 6. azom.com [azom.com]
- 7. purdue.edu [purdue.edu]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of E1 and E2 Elimination Pathways for 1-Methylcyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the E1 (unimolecular) and E2 (bimolecular) elimination pathways for the tertiary alcohol, 1-methylcyclobutan-1-ol. The discussion is supported by experimental data on product distribution and detailed experimental protocols for achieving each pathway.
Introduction
The elimination reactions of alcohols and their derivatives are fundamental transformations in organic synthesis, leading to the formation of alkenes. For a tertiary substrate such as this compound, both E1 and E2 elimination pathways are possible, with the outcome being highly dependent on the reaction conditions. Understanding the factors that govern these pathways is crucial for controlling product selectivity in synthetic applications.
The acid-catalyzed dehydration of this compound proceeds through an E1 mechanism, involving a carbocation intermediate. This pathway typically leads to a mixture of products, including the more substituted alkene (Zaitsev's product), the less substituted alkene (Hofmann-like product), and potentially rearranged products. In contrast, the use of a strong, sterically hindered base can promote an E2 mechanism, which is a concerted process and can favor the formation of the less substituted alkene (Hofmann's product).
E1 Elimination Pathway: Acid-Catalyzed Dehydration
The E1 elimination of this compound is typically achieved through acid-catalyzed dehydration. The reaction proceeds via a tertiary carbocation intermediate, which can then lose a proton from an adjacent carbon to form a double bond. Due to the nature of the carbocation intermediate, rearrangements and side reactions can occur.
Product Distribution
Experimental data from the dehydration of this compound indicates the formation of a mixture of three primary products. The approximate distribution is as follows:
| Product | Structure | Percentage (%) |
| 1-Methylcyclobutene |
| ~45 |
| Methylenecyclobutane (B73084) |
| ~20 |
| Isoprene (B109036) |
| ~35 |
Note: Isoprene is formed via a ring-opening rearrangement of the carbocation intermediate.
1-Methylcyclobutene is the more substituted and thermodynamically more stable alkene (Zaitsev's product), while methylenecyclobutane is the less substituted isomer. The significant formation of isoprene highlights the potential for rearrangements in E1 reactions involving strained ring systems.
Experimental Protocol: Acid-Catalyzed Dehydration of this compound (Adapted from a similar procedure for 1-methylcyclohexanol)
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Magnesium Sulfate (MgSO₄)
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
Place this compound into a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with cooling and swirling.
-
Set up a fractional distillation apparatus and heat the mixture gently with a heating mantle.
-
Collect the distillate, which will be a mixture of the alkene products and water.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Perform a final simple distillation to purify the alkene mixture.
-
The product distribution can be determined using gas chromatography (GC).
E2 Elimination Pathway: Base-Induced Elimination
To favor the E2 pathway and potentially alter the product distribution towards the less substituted alkene (Hofmann product), a strong, sterically hindered base is required. For a tertiary alcohol, the hydroxyl group is a poor leaving group. Therefore, it must first be converted to a better leaving group, such as a tosylate (-OTs), before elimination can be effectively induced.
Expected Product Distribution
In an E2 reaction with a bulky base such as potassium tert-butoxide, the base will preferentially abstract the more sterically accessible proton. In the case of the 1-methylcyclobutyl system, the protons on the methyl group are generally more accessible than the protons on the ring. This would lead to a higher yield of the Hofmann product, methylenecyclobutane.
Experimental Protocol: Two-Step E2 Elimination of this compound
Step 1: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
Procedure:
-
Dissolve this compound in cold pyridine in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the solution.
-
Stir the reaction mixture at 0°C for several hours.
-
Pour the mixture into cold water and extract the product with dichloromethane.
-
Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude 1-methylcyclobutyl tosylate.
Step 2: E2 Elimination of 1-Methylcyclobutyl Tosylate
Materials:
-
1-Methylcyclobutyl tosylate
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (B103910) or Dimethyl sulfoxide (B87167) (DMSO) as solvent
Procedure:
-
Dissolve the crude 1-methylcyclobutyl tosylate in tert-butanol or DMSO.
-
Add potassium tert-butoxide to the solution.
-
Heat the reaction mixture to promote elimination.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture and add water.
-
Extract the product with a low-boiling point ether (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
The product can be carefully distilled, and the product distribution analyzed by GC.
Visualizing the Pathways
To illustrate the logical flow of these elimination reactions, the following diagrams are provided.
Caption: The E1 elimination pathway of this compound.
Caption: The two-step E2 elimination pathway of this compound.
Comparison Summary
| Feature | E1 Pathway | E2 Pathway |
| Mechanism | Two-step, via carbocation intermediate | One-step, concerted reaction |
| Kinetics | Unimolecular, rate = k[Substrate] | Bimolecular, rate = k[Substrate][Base] |
| Reagents | Acid catalyst (e.g., H₂SO₄, H₃PO₄) | Strong, bulky base (e.g., t-BuOK) after converting -OH to a good leaving group |
| Leaving Group | Protonated -OH (H₂O) | Good leaving group required (e.g., -OTs) |
| Regioselectivity | Favors Zaitsev product (more substituted alkene), but rearrangements are common | Favors Hofmann product (less substituted alkene) with a bulky base |
| Stereochemistry | Not stereospecific | Stereospecific (requires anti-periplanar arrangement of H and leaving group) |
| Major Product(s) | Mixture: 1-Methylcyclobutene, Methylenecyclobutane, Isoprene | Methylenecyclobutane |
Conclusion
The elimination of this compound can be directed towards either the E1 or E2 pathway by careful selection of reagents and reaction conditions. The acid-catalyzed E1 pathway provides a mixture of products, including the thermodynamically favored Zaitsev product and a significant amount of a ring-opened product, highlighting the propensity for carbocation rearrangements. To achieve a more selective outcome favoring the less substituted Hofmann product, a two-step E2 pathway is necessary. This involves converting the poor hydroxyl leaving group into a better one, such as a tosylate, followed by elimination using a strong, sterically hindered base. For synthetic applications requiring the specific formation of either 1-methylcyclobutene or methylenecyclobutane, understanding and controlling these competing pathways is of paramount importance.
Unraveling the Complexities of 1-Methylcyclobutan-1-ol Dehydration: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of strained cyclic alcohols is crucial for predicting product distributions and optimizing synthetic strategies. This guide provides a comparative analysis of the computationally modeled and experimentally observed reaction pathways of 1-methylcyclobutan-1-ol, a molecule that serves as a key model for studying carbocation rearrangements in sterically demanding systems.
The acid-catalyzed dehydration of this compound is a classic example of a reaction governed by the formation and subsequent rearrangement of a carbocation intermediate. The inherent ring strain of the cyclobutane (B1203170) ring and the formation of a tertiary carbocation lead to a complex mixture of products, including cyclic alkenes and a ring-opened diene. This guide delves into the mechanistic pathways leading to these products, presenting a side-by-side comparison of theoretical predictions from computational modeling and tangible results from experimental investigations.
Reaction Overview and Product Distribution
The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism, initiated by the protonation of the hydroxyl group and subsequent loss of water to form the 1-methylcyclobutyl cation. This carbocation can then undergo several competing reaction pathways, leading to the formation of three primary products: 1-methylcyclobut-1-ene, methylenecyclobutane (B73084), and isoprene.
Experimental studies have determined the approximate product distribution for this reaction. In one such study, the decomposition of this compound yielded a mixture of approximately 45% 1-methylcyclobut-1-ene, 20% methylenecyclobutane, and 35% isoprene[1].
Computational Modeling of Reaction Pathways
The key intermediate, the 1-methylcyclobutyl cation, can undergo two primary types of transformations: deprotonation to form cyclic alkenes and a more complex rearrangement involving ring-opening to yield isoprene.
Formation of Cyclic Alkenes: 1-Methylcyclobut-1-ene and Methylenecyclobutane
The formation of the two cyclic alkene isomers is a result of deprotonation from carbon atoms adjacent to the carbocation center.
-
1-Methylcyclobut-1-ene: This more substituted (trisubstituted) alkene is the thermodynamically more stable of the two cyclic products. Computational calculations have shown that 1-methylcyclobut-1-ene is more stable than methylenecyclobutane by approximately 1.3-1.4 kcal/mol[1]. This thermodynamic preference is reflected in it being the major cyclic product.
-
Methylenecyclobutane: This less substituted (disubstituted) alkene is the kinetic product, formed by deprotonation of the exocyclic methyl group.
Formation of Isoprene: A Ring-Opening Rearrangement
The formation of isoprene, a conjugated diene, involves a more complex rearrangement of the 1-methylcyclobutyl cation. This process is believed to proceed through a "Whitmore β-cleavage" mechanism, which entails the opening of the strained cyclobutane ring. The likely pathway involves a ring expansion to a cyclopentyl cation, followed by further rearrangements and eventual fragmentation.
Comparative Data Summary
The following table summarizes the key quantitative data comparing the experimental product distribution with the thermodynamic stability of the cyclic products as determined by computational methods.
| Product | Experimental Product Distribution (%)[1] | Relative Thermodynamic Stability (Computational) |
| 1-Methylcyclobut-1-ene | ~45 | More Stable[1][2][3] |
| Methylenecyclobutane | ~20 | Less Stable[1][2][3] |
| Isoprene | ~35 | N/A (Acyclic Product) |
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for the acid-catalyzed dehydration of this compound.
Experimental Protocols
Acid-Catalyzed Dehydration of this compound
A typical experimental procedure involves the treatment of this compound with a strong acid catalyst, such as sulfuric acid or phosphoric acid, followed by heating to effect dehydration. The volatile alkene products are then collected by distillation.
-
Reaction Setup: this compound is placed in a round-bottom flask with a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid. A distillation apparatus is assembled.
-
Dehydration: The mixture is gently heated. The lower-boiling alkene products co-distill with water and are collected in a cooled receiving flask.
-
Workup: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Product Analysis: The product mixture is analyzed by gas chromatography (GC) to determine the relative amounts of the different alkene isomers. Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the identity of each product by comparing their mass spectra to known standards[4][5].
Conclusion
The dehydration of this compound serves as an excellent case study demonstrating the predictive power of computational chemistry in understanding complex reaction mechanisms involving carbocation intermediates. While experimental data provides the ultimate validation of product distributions, computational modeling offers invaluable insights into the thermodynamics and kinetics of the competing pathways. The observed product distribution, with a preference for the thermodynamically more stable 1-methylcyclobut-1-ene among the cyclic products and a significant yield of the ring-opened product isoprene, highlights the delicate balance between different rearrangement and elimination pathways available to the 1-methylcyclobutyl cation. Further detailed computational studies are warranted to precisely map the potential energy surface of this intricate reaction, which would provide a more quantitative comparison with the experimental findings.
References
A Comparative Guide to Assessing the Purity of Synthesized 1-Methylcyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For a compound such as 1-methylcyclobutan-1-ol, a versatile building block in organic synthesis, ensuring high purity is critical for the reliability of subsequent reactions and the safety of final products.[1] This guide provides a comparative overview of standard analytical techniques used to determine the purity of this compound, offering detailed experimental protocols and data interpretation.
Synthesis Context: Potential Impurities
The most common laboratory synthesis of this compound involves the Grignard reaction between cyclobutanone (B123998) and a methylmagnesium halide (e.g., MeMgBr).[2] Understanding the reaction pathway is key to anticipating potential impurities.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual cyclobutanone.
-
Solvent Residue: Diethyl ether or tetrahydrofuran (B95107) (THF) from the Grignard reagent and reaction solvent.
-
Byproducts: Formation of other alcohol isomers or degradation products.
Comparative Analysis of Purity Assessment Techniques
Several analytical methods can be employed to assess the purity of this compound. The choice of technique depends on the specific information required, such as the identity of impurities, their quantification, and the overall purity percentage. The most common and effective methods are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[3] | Quantitative purity (% area), detection of volatile impurities and residual solvents. | High sensitivity, excellent for quantification, well-established methods.[3][4] | Destructive, requires volatile and thermally stable analytes. |
| Nuclear Magnetic Resonance (NMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Definitive structural elucidation, identification of impurities, and quantitative analysis (qNMR). | Non-destructive, provides detailed structural information, can quantify without a specific standard for the impurity. | Lower sensitivity compared to GC, requires more expensive equipment and deuterated solvents. |
| Fourier-Transform Infrared (FTIR) | Measures the absorption of infrared radiation by the sample's molecules, exciting vibrational modes. | Identification of functional groups (e.g., O-H for alcohol, C=O for ketone impurity).[4] | Fast, non-destructive, provides a unique molecular "fingerprint". | Primarily qualitative, not ideal for quantifying impurities in a mixture, less sensitive to minor components. |
Illustrative Experimental Data
To provide a practical comparison, the following table summarizes hypothetical purity assessment data for two batches of synthesized this compound and one batch of a structurally similar alternative, 1-methylcyclopentan-1-ol.
Table 2: Sample Purity Analysis Data
| Sample ID | Compound | Synthesis Method | % Purity (by GC) | Major Impurity (by GC-MS) | ¹H NMR Confirmation |
| Lot A-001 | This compound | Cyclobutanone + MeMgBr | 98.5% | Cyclobutanone (0.8%) | Ketone peak absent, consistent with >98% purity. |
| Lot A-002 | This compound | Cyclobutanone + MeMgBr | 96.2% | Diethyl Ether (2.5%) | Confirmed presence of diethyl ether signals. |
| Lot B-001 | 1-Methylcyclopentan-1-ol | Cyclopentanone + MeMgBr | 99.1% | Toluene (B28343) (0.4%) | Aromatic signals corresponding to toluene detected. |
Experimental Workflow for Purity Assessment
The logical flow from a synthesized product to a final purity report involves a series of analytical steps. The following diagram illustrates a typical workflow.
Caption: Workflow for the comprehensive purity assessment of synthesized alcohols.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed to quantify the purity of this compound and identify volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound by dissolving 100 mg of the sample in 10 mL of a high-purity solvent like dichloromethane (B109758) or ethyl acetate.
-
Create a dilute sample for injection by taking 100 µL of the stock solution and diluting it to 1 mL with the same solvent.
-
-
GC-FID Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Detector Temperature: 280°C.
-
-
Data Analysis:
-
Calculate the area percentage of the main peak corresponding to this compound from the FID chromatogram to determine the purity.
-
Use the MS data to identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
This protocol is used for structural confirmation and to identify non-volatile impurities.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Transfer the solution to a clean NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Integrate all peaks. The proton signals for this compound should be identified and their integrals should correspond to the expected proton ratios.
-
Analyze any unexpected peaks. Their chemical shifts and coupling patterns can be used to identify impurities. For example, a singlet around 9.7 ppm might indicate an aldehydic impurity, while a quartet at 3.5 ppm and a triplet at 1.2 ppm would suggest the presence of diethyl ether.
-
References
Safety Operating Guide
Proper Disposal of 1-Methylcyclobutan-1-ol: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 1-methylcyclobutan-1-ol, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a flammable liquid and potential irritant, requires specific handling and disposal procedures to mitigate risks. This guide provides a comprehensive overview of the necessary steps for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to the following safety measures:
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), protective clothing, and eye/face protection such as safety goggles and a face shield.[1][2]
-
Ventilation: All handling and transfers of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[1]
-
Ignition Sources: As a highly flammable liquid, this compound and its waste must be kept away from all sources of ignition, including heat, sparks, and open flames.[1][3] Use only non-sparking tools and explosion-proof equipment when handling this chemical.[1]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, ensure that all containers and receiving equipment are properly grounded and bonded during transfer.[1]
Quantitative Safety and Disposal Data
The following table summarizes key quantitative and qualitative data for this compound to inform safe handling and disposal practices.
| Property | Value | Source(s) |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Disposal Classification | Hazardous Waste | [4][5][6] |
| Prohibited Disposal | Do not pour down the drain or dispose of in general waste. | [4][5][7][8] |
| Recommended PPE | Chemical-resistant gloves, protective clothing, safety goggles, face shield. | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a systematic and compliant manner. The following protocol outlines the necessary steps from waste generation to final disposal.
1. Waste Collection and Segregation:
- Collect all waste containing this compound in a designated, chemically compatible, and properly sealed waste container.[1]
- Do not mix this compound waste with incompatible materials. It should be segregated as a flammable organic solvent waste.
2. Container Labeling:
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Flammable Liquid," "Irritant").
- The label should also include the accumulation start date and the name of the generating laboratory or personnel.
3. Temporary Storage:
- Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
- The storage area must be cool, well-ventilated, and away from sources of ignition.[8] It should also have secondary containment to prevent the spread of any potential leaks.
4. Professional Disposal:
- Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
- Ensure that all required documentation, such as a hazardous waste transfer note, is completed accurately.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the universally accepted procedure for flammable alcoholic waste is collection and incineration by a licensed hazardous waste facility. Neutralization or other chemical treatments in the laboratory are not recommended due to the flammable and hazardous nature of the compound.
In the event of a small spill, the following general protocol should be followed:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.
-
Contain and Absorb: Contain the spill using a chemical spill kit with an absorbent material suitable for flammable liquids (e.g., vermiculite, sand).
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. earth911.com [earth911.com]
- 5. wastedirect.co.uk [wastedirect.co.uk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. siraya.tech [siraya.tech]
- 8. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
